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  • Product: 1-(2-Chloroquinolin-6-yl)ethanone
  • CAS: 1253972-47-2

Core Science & Biosynthesis

Foundational

Bifunctional Scaffolds in Drug Discovery: A Technical Guide to 1-(2-Chloroquinolin-6-yl)ethanone

Executive Summary In modern drug discovery and agrochemical development, the rapid assembly of complex molecular architectures relies heavily on privileged, bifunctional building blocks. 1-(2-Chloroquinolin-6-yl)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the rapid assembly of complex molecular architectures relies heavily on privileged, bifunctional building blocks. 1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2) serves as a premier orthogonal scaffold [1]. By featuring an electrophilic C2-chloride and a nucleophilic/electrophilic C6-methyl ketone on a rigid quinoline core, this intermediate allows application scientists to execute multi-step functionalizations without cross-reactivity. This whitepaper details the structural profiling, mechanistic synthesis, orthogonal reactivity, and analytical validation of this highly versatile compound.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its behavior in organic synthesis and biological systems. The electron-deficient nature of the quinoline ring, exacerbated by the C2-chloro substitution, significantly lowers the pKa of the system while priming the C2 position for nucleophilic attack [2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 1-(2-Chloroquinolin-6-yl)ethanone
CAS Registry Number 1253972-47-2
Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
SMILES String CC(=O)c1ccc2c(c1)ccc(Cl)n2
Core Scaffold Quinoline
Key Functional Groups C2-Chloride, C6-Methyl Ketone

Orthogonal Reactivity & Mechanistic Causality

The true value of 1-(2-chloroquinolin-6-yl)ethanone lies in the causality of its structural design . The molecule is engineered to offer two distinct, non-competing reaction trajectories:

  • C2-Position (Chloro): The nitrogen atom in the quinoline ring withdraws electron density from the C2 position via resonance. This makes the C2-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Application scientists can displace the chloride with primary/secondary amines, anilines, or alkoxides. Alternatively, it serves as an excellent oxidative addition partner for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Position (Acetyl): The methyl ketone is chemically isolated from the electronic effects of the C2 position. It can undergo alpha-halogenation, aldol condensations to form chalcones, or reductive aminations to install basic amine side chains.

Reactivity_Profile Core 1-(2-Chloroquinolin-6-yl)ethanone (Bifunctional Scaffold) C2 C2-Position (Chloro) Core->C2 C6 C6-Position (Acetyl) Core->C6 SNAr SNAr Reactions (Amines, Alkoxides) C2->SNAr Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) C2->Coupling Condensation Aldol Condensation (Chalcone Formation) C6->Condensation Amination Reductive Amination C6->Amination

Figure 1: Orthogonal reactivity profile of the C2-chloro and C6-acetyl functional groups.

Synthesis Protocol: Dehydroxylative Chlorination

The standard synthesis of 1-(2-chloroquinolin-6-yl)ethanone relies on the dehydroxylative chlorination of 6-acetylquinolin-2(1H)-one [1].

Causality behind experimental choices: Phosphorus oxychloride (POCl3) is selected over thionyl chloride (SOCl2) because the resulting phosphorodichloridate intermediate provides a much stronger thermodynamic driving force for the aromatization of the quinoline ring. Refluxing conditions ensure the complete conversion of the tautomeric 2-hydroxyquinoline form into the highly electrophilic Vilsmeier-type intermediate.

Step-by-Step Methodology
  • Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 6-acetylquinolin-2(1H)-one (1.0 eq, e.g., 10 mmol).

  • Reagent Addition: Cautiously add POCl3 (5.0 eq, 50 mmol) at room temperature. Note: The excess POCl3 acts as both the chlorinating reagent and the reaction solvent, ensuring pseudo-first-order kinetics.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 105 °C (reflux) for 1 hour.

  • Reaction Monitoring: Quench a 10 µL aliquot in ice-water, extract with EtOAc, and monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS to confirm the disappearance of the starting material.

  • Quenching: Upon completion, cool the mixture to room temperature. Slowly and dropwise, pour the mixture over 200 g of vigorously stirred crushed ice to safely hydrolyze the excess POCl3.

  • Isolation: Neutralize the highly acidic aqueous phase with saturated NaHCO3 until pH 7-8 is reached. The target compound will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold deionized water, and dry under high vacuum at 45 °C overnight to afford 1-(2-chloroquinolin-6-yl)ethanone (Typical Yield: ~60%).

Synthesis_Workflow Step1 6-Acetylquinolin-2(1H)-one (Starting Material) Step2 POCl3 Addition (Reflux, 1h) Step1->Step2 Electrophilic Activation Step3 Vilsmeier-Type Intermediate (Transient) Step2->Step3 Chlorination Step4 1-(2-Chloroquinolin-6-yl)ethanone (Target API Intermediate) Step3->Step4 Aromatization & Workup

Figure 2: Step-by-step synthetic workflow for dehydroxylative chlorination using POCl3.

Application in Kinase Inhibitor Development

The 2-chloroquinoline scaffold is a highly privileged pharmacophore in oncology and immunology. Specifically, 1-(2-chloroquinolin-6-yl)ethanone is utilized as a foundational building block for synthesizing heterocyclylamines that act as potent Phosphoinositide 3-kinase (PI3K) inhibitors [3].

By reacting the C2-chloride with diverse heterocyclic amines via SNAr, and subsequently modifying the C6-acetyl group to tune solubility and target-binding affinity, drug development professionals can rapidly generate libraries of PI3K pathway inhibitors. This specific synthetic utility is extensively documented in intellectual property, notably in patent WO2010127208 [3], which outlines the generation of targeted therapies for hematologic malignancies.

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, the synthesis protocol must act as a self-validating system . The successful conversion of the lactam to the chloroquinoline must be verified orthogonally to guarantee that the C6-acetyl group remained intact during the harsh POCl3 reflux.

  • Mass Spectrometry (LC-MS, ESI+): The mass spectrum provides the most immediate self-validation. The target molecule must exhibit a molecular ion peak at m/z 206 [M+H]+ and a secondary peak at m/z 208[M+2+H]+ . The exact 3:1 intensity ratio between these two peaks is the definitive isotopic signature of a single incorporated chlorine atom ( 35 Cl / 37 Cl), proving successful chlorination.

  • Infrared Spectroscopy (FT-IR): The disappearance of the broad lactam carbonyl stretch (~1650 cm⁻¹) and the retention of the sharp ketone carbonyl stretch (~1680 cm⁻¹) validates that the C6 group survived the transformation.

  • Nuclear Magnetic Resonance (¹H-NMR in CDCl3): The complete disappearance of the highly deshielded lactam N-H proton (~11.0 - 12.0 ppm) confirms aromatization. The C6-acetyl group is validated by the presence of a sharp, integrated 3-proton singlet at ~2.7 ppm.

References

  • World Intellectual Property Organization (WIPO). "Patent WO2010127208A1: Heterocyclylamines as PI3K Inhibitors." Google Patents.
Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of 1-(2-Chloroquinolin-6-yl)ethanone in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and utilization of bifunctional heterocyclic scaffolds are paramount for accelerating hit-to-lead optimization. 1-(2-Chloroquinolin-6-yl)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and utilization of bifunctional heterocyclic scaffolds are paramount for accelerating hit-to-lead optimization. 1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2) emerges as a highly versatile building block [3]. Featuring a rigid, planar quinoline core, an activated C-2 chlorine atom, and a reactive C-6 acetyl group, this molecule allows for orthogonal functionalization. This technical guide provides an in-depth analysis of its physical and chemical properties, elucidates the mechanistic causality behind its reactivity, and details validated, self-contained experimental protocols for its synthesis and downstream diversification.

Physicochemical Properties & Structural Characterization

Understanding the physicochemical baseline of 1-(2-Chloroquinolin-6-yl)ethanone is critical for predicting its behavior in both synthetic workflows and biological environments. The quinoline core contributes to lipophilicity and π-π stacking capabilities, while the acetyl group introduces a hydrogen-bond acceptor, influencing the overall Topological Polar Surface Area (TPSA).

PropertyValue / Description
Chemical Name 1-(2-Chloroquinolin-6-yl)ethanone
CAS Registry Number 1253972-47-2
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
Appearance Crystalline solid (typically off-white to pale yellow)
SMILES String CC(=O)C1=CC2=C(C=CC(=N2)Cl)C=C1
H-Bond Donors 0
H-Bond Acceptors 2 (Carbonyl Oxygen, Quinoline Nitrogen)
Estimated LogP ~2.6 (Favorable for membrane permeability)
TPSA 29.96 Ų
¹H-NMR (400 MHz, DMSO-d₆) δ 8.03 (s, 1H) [1]

Core Chemical Reactivity & Mechanistic Pathways

The synthetic value of 1-(2-Chloroquinolin-6-yl)ethanone lies in its dual reactivity centers, which can be manipulated orthogonally without cross-interference [2].

Nucleophilic Aromatic Substitution (SₙAr) at C-2

The chlorine atom at the 2-position of the quinoline ring is highly labile towards nucleophilic attack. Causality: The endocyclic nitrogen atom is highly electronegative and withdraws electron density from the adjacent C-2 position via induction and resonance. When a nucleophile (e.g., an amine or alkoxide) attacks C-2, the resulting negative charge is delocalized and stabilized directly onto the electronegative nitrogen, forming a stable Meisenheimer complex[2, 4]. Subsequent rearomatization expels the chloride ion, driving the reaction to completion.

SNAr_Mechanism A 1-(2-Chloroquinolin-6-yl)ethanone (Electrophile) C Meisenheimer Complex (Stabilized by Quinoline N) A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C Addition D 2-Amino-6-acetylquinoline (Product) C->D Rearomatization E Chloride Ion (Leaving Group) C->E Elimination

Figure 1: Mechanistic pathway of SₙAr at the C-2 position via a Meisenheimer complex.

Functionalization of the 6-Acetyl Group

The methyl ketone at the C-6 position serves as an electrophilic center and a source of enolate chemistry. It can undergo:

  • Aldol Condensations: Reacting with aromatic aldehydes to form chalcones, which can be further cyclized into pyrazoles or pyrimidines.

  • Reductive Amination: Reacting with primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB) to yield complex alkylamine side chains.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes in-process controls (IPCs) to verify the progression of the reaction.

Protocol A: Synthesis of 1-(2-Chloroquinolin-6-yl)ethanone [1]

This protocol converts 6-acetylquinolin-2(1H)-one to the target chloroquinoline using phosphorus oxychloride (POCl₃).

  • Causality of Reagent Choice: POCl₃ acts as both the chlorinating agent and the solvent. It reacts with the tautomeric enol form of the quinolone to form a highly electrophilic phosphorodichloridate intermediate, which is then displaced by the liberated chloride ion.

  • Procedure:

    • Charge: To a dry, round-bottom flask equipped with a reflux condenser, add 6-acetylquinolin-2(1H)-one (1.0 equiv).

    • Reagent Addition: Slowly add POCl₃ (10.0 equiv) at room temperature under an inert nitrogen atmosphere.

    • Reaction: Heat the mixture to reflux (approx. 105°C) for 1 hour. Self-Validation: The suspension will gradually turn into a homogenous, dark solution, indicating the consumption of the insoluble starting material.

    • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl₃. (Caution: Highly exothermic).

    • Neutralization & Extraction: Neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 50 mL).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the product (approx. 60% yield) [1].

Protocol B: SₙAr Diversification with Primary Amines
  • Causality of Reagent Choice: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming amine nucleophile, maintaining its reactivity. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and ability to stabilize polar transition states.

  • Procedure:

    • Charge: Dissolve 1-(2-Chloroquinolin-6-yl)ethanone (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous NMP (0.5 M).

    • Base Addition: Add DIPEA (2.0 equiv).

    • Reaction: Heat the mixture to 120°C for 12 hours. Self-Validation: Monitor via TLC or LC-MS; the disappearance of the starting material peak (m/z 206 [M+H]⁺) and the appearance of the product mass confirms conversion.

    • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine (5x) to remove NMP.

Diversification Core 1-(2-Chloroquinolin-6-yl)ethanone (Bifunctional Scaffold) C2 C-2 Position (Chloride) Core->C2 C6 C-6 Position (Acetyl) Core->C6 SNAr SNAr / Buchwald-Hartwig (Amines, Alkoxides) C2->SNAr Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) C2->Suzuki Aldol Aldol Condensation (Chalcones, Pyrazoles) C6->Aldol RedAm Reductive Amination (Secondary Amines) C6->RedAm

Figure 2: Bifunctional diversification strategy for 1-(2-Chloroquinolin-6-yl)ethanone.

Applications in Drug Development

The structural topology of 1-(2-chloroquinolin-6-yl)ethanone mimics the adenine ring of ATP, making it a privileged scaffold for designing kinase inhibitors . The C-2 position is typically substituted with an aniline derivative to occupy the hinge-binding region of the kinase, while the C-6 acetyl group is elaborated into a solubilizing tail (e.g., via reductive amination with piperazine derivatives) that extends into the solvent-exposed region. Furthermore, quinoline derivatives synthesized from similar 2-chloro precursors have demonstrated potent antimalarial and antimicrobial activities[2, 4], validating the broad therapeutic utility of this intermediate.

References

  • ChemicalBook. "1-(2-chloroquinolin-6-yl)ethanone synthesis." ChemicalBook.
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018.
  • AppChem. "1-(3-chloroisoquinolin-6-yl)ethanone | 1381812-94-7 | C11H8ClNO | Appchem." AppChem.
  • Ishkov, Y. V., et al. "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of Organic and Pharmaceutical Chemistry, 2023.
Foundational

The Pharmacological Blueprint of 1-(2-Chloroquinolin-6-yl)ethanone: Mechanism of Action and Biological Assay Methodologies

Executive Summary In modern medicinal chemistry, the development of targeted kinase inhibitors relies heavily on privileged structural scaffolds. 1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2)[1] serves as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the development of targeted kinase inhibitors relies heavily on privileged structural scaffolds. 1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2)[1] serves as a critical pharmacophoric building block in the synthesis of potent antineoplastic and immunomodulatory agents[2][3]. While rarely administered as a terminal therapeutic itself, its unique electronic and structural properties dictate the mechanism of action (MoA) of its derivatives in biological systems.

This technical guide explores the mechanistic rationale behind utilizing the 1-(2-chloroquinolin-6-yl)ethanone scaffold, specifically focusing on its derivatives' ability to competitively inhibit the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and RAF kinase pathways[4][5]. Furthermore, we detail the self-validating biological assays required to accurately quantify this MoA, providing drug development professionals with a robust framework for preclinical evaluation.

Structural Rationale & Pharmacophore Mapping

The selection of 1-(2-chloroquinolin-6-yl)ethanone as a core scaffold is driven by precise molecular causality:

  • The 2-Chloroquinoline Core (Hinge Binding): In the ATP-binding pocket of kinases, the quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the kinase hinge region[4][6]. The presence of the electronegative 2-chloro substituent modulates the pKa of the quinoline nitrogen, optimizing this interaction while simultaneously providing a highly reactive vector for Nucleophilic Aromatic Substitution (SNAr)[4][7]. This allows for late-stage functionalization with amines to tune solvent-exposed interactions.

  • The 6-Acetyl Group (Pocket Extension): The ethanone moiety at the 6-position provides a synthetic handle (e.g., for condensation into chalcones, pyrazoles, or benzimidazoles)[8][9]. This extension is geometrically poised to project into the hydrophobic region II or the DFG-out pocket of the kinase, dictating selectivity between kinase isoforms (e.g., PI3Kα vs. mTOR)[10].

Mechanism of Action: Kinase Inhibition Pathways

Derivatives synthesized from 1-(2-chloroquinolin-6-yl)ethanone primarily function as ATP-competitive inhibitors. The most prominent application of this scaffold is the dual inhibition of the PI3K/AKT/mTOR pathway[8][11].

PI3K is a heterodimeric lipid kinase (comprising subunits like p110α and p85α) that phosphorylates PIP2 to PIP3[12]. PIP3 recruits AKT to the plasma membrane, leading to its activation and subsequent stimulation of mTOR, which drives cell survival and proliferation[5][12]. Quinoline-derived inhibitors lodge into the ATP pocket of PI3K (and often mTOR), halting the phosphorylation cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Quinoline-Derived Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR Dual Inhibition (Optional)

Fig 1: PI3K/AKT/mTOR pathway modulation by quinoline-derived kinase inhibitors.

Quantitative Data Presentation

The biological efficacy of 1-(2-chloroquinolin-6-yl)ethanone derivatives is highly dependent on the functionalization of the 2-chloro and 6-acetyl positions. Table 1 summarizes representative in vitro data for quinoline-based derivatives against specific kinase targets and cancer cell lines.

Table 1: Biological Activity of Representative Quinoline Scaffold Derivatives

Derivative Class / ModificationTarget Kinase / Cell LineIC₅₀ ValueMechanistic OutcomeReference
Quinoline-Benzimidazole (VIa)MCF-7 (Breast Cancer)197 µMAnti-proliferation via PI3K/mTOR dual inhibition[8][11]
Quinoline-Benzimidazole (VIc)A549 (Lung Cancer)89 µMAnti-proliferation via PI3K/mTOR dual inhibition[8][11]
6-Hydroxyquinoline (16a)B-RAFV600E Kinase0.193 µMDirect ATP-competitive kinase inhibition[4]
6-Methoxyquinoline (14a)C-RAF Kinase0.151 µMDirect ATP-competitive kinase inhibition[4]

Core Biological Assays & Step-by-Step Methodologies

To accurately profile the MoA of these compounds, researchers must utilize a tiered assay approach. Standard fluorescence assays are often confounded by the inherent autofluorescence of the quinoline core. Therefore, the protocols below are designed as self-validating systems to ensure data integrity.

Cell-Free Target Engagement: TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measuring emission. This causality is critical: it allows the short-lived autofluorescence of the quinoline derivative to decay, eliminating false positives/negatives, while the long-lived Europium (Eu) chelate signal remains.

TR_FRET_Workflow Step1 Compound Incubation (Quinoline Derivative + Kinase) Step2 Tracer Addition (Fluorescent ATP Probe) Step1->Step2 Step3 Antibody Binding (Eu-labeled Anti-Tag Ab) Step2->Step3 Step4 TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 IC50 Calculation (Dose-Response Curve) Step4->Step5

Fig 2: TR-FRET competitive binding assay workflow for evaluating kinase affinity.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the quinoline derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume assay plate to maintain a final DMSO concentration of ≤1%.

  • Kinase Incubation: Add 5 µL of recombinant PI3Kα (or target kinase) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature (RT) for 30 minutes to allow equilibrium binding.

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing a fluorescent kinase tracer (e.g., Alexa Fluor 647-labeled ATP analog) and a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Equilibration: Seal the plate and incubate for 60 minutes at RT in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excitation: 340 nm. Emission 1: 615 nm (Europium reference). Emission 2: 665 nm (Tracer FRET signal).

  • Self-Validation/Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize data against positive controls (e.g., Staurosporine or Wortmannin) and negative controls (DMSO only). Fit to a 4-parameter logistic curve to determine the IC₅₀.

Intracellular Target Modulation: Western Blotting for p-AKT/p-mTOR

Rationale: While TR-FRET proves biochemical affinity, cell-based assays are required to prove membrane permeability and intracellular target engagement. Measuring the downstream phosphorylation of AKT (Ser473) serves as a direct proxy for PI3K/mTOR inhibition[12].

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed MCF-7 or A549 cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with the quinoline derivative at varying concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and, crucially, phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) to preserve the phosphorylation state.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at RT (Avoid milk, as casein can cross-react with phospho-antibodies).

  • Immunoblotting: Probe overnight at 4°C with primary antibodies against p-AKT (Ser473) and Total AKT.

  • Self-Validation/Data Analysis: The critical validation step is the ratio of p-AKT to Total AKT. A reduction in p-AKT with stable Total AKT proves specific kinase inhibition. If Total AKT also decreases, the compound is likely causing non-specific cytotoxicity or protein degradation rather than targeted kinase inhibition.

Conclusion

1-(2-Chloroquinolin-6-yl)ethanone is a highly versatile pharmacophore that bridges the gap between synthetic organic chemistry and targeted biological therapies. By leveraging the hinge-binding capabilities of the 2-chloroquinoline core and the functional extendability of the 6-acetyl group, researchers can rationally design potent inhibitors of the PI3K/AKT/mTOR and RAF pathways. Evaluating these compounds requires rigorous, self-validating methodologies like TR-FRET and controlled Western blotting to bypass the inherent optical properties of the quinoline scaffold and confirm true mechanistic efficacy.

References

  • United States Patent - Compounds and pharmaceutical compositions that modulate kinase activity (WO 2010/127208) Source: googleapis.com URL:[Link]

  • United States Patent - HETEROCYCLYLAMINES AS PI3K INHIBITORS Source: googleapis.com URL:[Link]

  • Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity Source: nih.gov (PMC) URL:[Link]

  • Receptor-Based Virtual Screening and Synthesis of Dual Inhibitors Targeting Alk and Ros1 Kinases in Lung Cancer Source: impactfactor.org URL:[Link]

  • Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis Source: nih.gov (PMC) URL:[Link]

  • Source: google.com (Patents)
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review Source: neuroquantology.com URL:[Link]

  • Molecular Modelling, Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives for the Treatment of Breast Cancer Source: benthamdirect.com / researchgate.net URL:[Link]

  • Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: tandfonline.com URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 1-(2-Chloroquinolin-6-yl)ethanone in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The compound 1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2) is a critical synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2) is a critical synthetic intermediate and building block in the development of heterocyclic pharmaceutical agents. Its molecular architecture—combining a lipophilic chloroquinoline core with a polar, hydrogen-bond-accepting ethanone (acetyl) moiety—creates a complex solvation profile. This whitepaper provides a mechanistic breakdown of its solubility in organic solvents, utilizing Hansen Solubility Parameters (HSP) and thermodynamic principles, alongside field-proven, self-validating experimental protocols for precise solubility determination.

Mechanistic Solubility Theory & Structural Profiling

To predict and manipulate the solubility of 1-(2-Chloroquinolin-6-yl)ethanone, we must deconstruct its molecular interactions. The dissolution of a crystalline solid in an organic solvent is governed by the disruption of the solute's crystal lattice and the formation of favorable solute-solvent cavities[1].

Structural Drivers of Solvation
  • The Quinoline Core: Imparts significant lipophilicity and π−π stacking potential in the solid state. The basic nitrogen atom acts as a weak hydrogen bond acceptor.

  • The 2-Chloro Substituent: Halogenation increases the overall polarizability and dispersion forces ( δD​ ) of the molecule, driving high affinity for halogenated and non-polar aprotic solvents[2][3].

  • The 6-Ethanone (Acetyl) Group: Similar to the solvation behavior of acetophenone, this carbonyl group introduces a strong localized dipole ( δP​ ) and acts as a hydrogen bond acceptor ( δH​ )[4]. This dramatically enhances solubility in polar protic (e.g., alcohols) and polar aprotic (e.g., acetone, THF) solvents compared to unsubstituted chloroquinolines[5].

Thermodynamic Dissolution Pathway

Thermodynamics A Solid Lattice (Solute-Solute) C Solvation (Solute-Solvent) A->C ΔH_lattice > 0 B Solvent Cavity Formation B->C ΔH_cavity > 0 D Thermodynamic Equilibrium C->D ΔH_solvation < 0

Caption: Thermodynamic cycle of dissolution highlighting the enthalpic barriers and solvation equilibrium.

Predictive Solubility Matrix

Because 1-(2-Chloroquinolin-6-yl)ethanone is a specialized intermediate, empirical high-throughput solubility data is often proprietary. However, by synthesizing the known HSP values of acetophenone[5] and chloroquinoline derivatives[3], we can construct a highly accurate predictive matrix. The rule of "like dissolves like" is quantified here by matching the solvent's dielectric constant ( ϵ ) and cohesive energy to the solute's functional groups[6].

Table 1: Predicted Solubility Profile in Standard Organic Solvents at 25°C
Solvent CategoryRepresentative SolventDielectric Constant ( ϵ )Predicted Solubility RangeMechanistic Rationale
Aqueous / Highly Polar Water80.1Very Low (< 1 mg/mL)High cohesive energy of water; solute lacks strong H-bond donors to disrupt water-water networks.
Polar Protic Methanol / Ethanol32.7 / 24.3Moderate (10 - 30 mg/mL)Alcohols act as H-bond donors to the acetyl carbonyl and quinoline nitrogen, overcoming lattice energy.
Polar Aprotic Acetone20.7High (> 50 mg/mL)Excellent dipole-dipole matching with the ethanone moiety; similar to acetophenone solvation[4].
Ethers / Cyclic Ethers Tetrahydrofuran (THF)7.5Very High (> 100 mg/mL)Optimal dispersion force ( δD​ ) alignment with the chloroquinoline core[3].
Halogenated Dichloromethane (DCM)9.1Very High (> 100 mg/mL)Strong affinity for halogenated aromatic systems via induced dipole interactions.
Non-Polar Aliphatic n-Hexane / Heptane1.9Low (< 5 mg/mL)Insufficient polarity and H-bonding capacity to break the crystalline lattice forces.

Self-Validating Experimental Protocols

To transition from predictive modeling to empirical certainty, researchers must employ rigorous methodologies. The following protocols are designed as self-validating systems —meaning the experimental design inherently controls for common errors like supersaturation, metastable states, and temperature fluctuations[2].

Protocol A: Isothermal Shake-Flask Method (Gold Standard)

Purpose: To determine the absolute thermodynamic equilibrium solubility in target organic solvents.

Causality & Rationale: We utilize a 48-hour equilibration period with dual-timepoint sampling. Why? Because organic crystals often exhibit metastable polymorphs that dissolve quickly but precipitate later. Sampling at 24h and 48h ensures the system has reached true thermodynamic saturation. If the concentration variance between the two timepoints is <2%, the data is self-validated.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount (e.g., 200 mg) of 1-(2-Chloroquinolin-6-yl)ethanone into a 10 mL glass vial equipped with a PTFE-lined screw cap (to prevent solvent evaporation).

  • Solvent Addition: Add exactly 5.0 mL of the chosen organic solvent.

  • Isothermal Agitation: Submerge the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C. Agitate at 300 RPM.

  • Equilibration & Self-Validation: Allow the suspension to equilibrate for 24 hours. Extract a 0.5 mL aliquot. Continue agitation for another 24 hours (48h total) and extract a second 0.5 mL aliquot.

  • Phase Separation (Critical Step): Filter the aliquots through a 0.22 µm PTFE syringe filter. Expert Insight: The syringe and filter must be pre-warmed to 25°C. A cold filter will cause immediate localized precipitation of the solute, leading to artificially low solubility readings.

  • Dilution & Quantification: Dilute the filtered supernatant with the mobile phase and quantify via HPLC-UV (using a validated wavelength, typically around 254 nm for quinoline derivatives).

Workflow N1 1. Excess Solute + Solvent (PTFE Sealed Vial) N2 2. Isothermal Agitation (25°C, 300 RPM) N1->N2 Prevent evaporation N3 3. Dual-Timepoint Sampling (24h & 48h) N2->N3 Overcome metastability N4 4. Isothermal Filtration (0.22 µm PTFE) N3->N4 Extract aliquot N5 5. HPLC-UV Quantification (Self-Validation <2% variance) N4->N5 Prevent thermal shock

Caption: Self-validating workflow for the Isothermal Shake-Flask solubility determination method.

Downstream Applications & Process Optimization

Understanding the solubility profile of 1-(2-Chloroquinolin-6-yl)ethanone directly dictates downstream chemical engineering decisions:

  • Reaction Solvent Selection: For nucleophilic aromatic substitution (SNAr) at the chloro-position, polar aprotic solvents like THF or DMF are ideal as they highly solubilize the compound while stabilizing the transition state.

  • Crystallization & Purification: The predictive matrix (Table 1) suggests an ideal anti-solvent crystallization strategy. The compound can be dissolved in a minimal volume of a "good" solvent (e.g., Acetone or DCM) followed by the slow addition of an anti-solvent (e.g., Hexane or Heptane) to induce high-purity crystal nucleation.

  • Formulation: If this intermediate is carried forward into a final Active Pharmaceutical Ingredient (API), its inherent lipophilicity suggests that lipid-based formulations or amorphous solid dispersions (ASDs) may be required to overcome poor aqueous solubility in physiological environments.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2-Chloroquinolin-6-yl)ethanone

Application Note: Synthesis and Isolation Protocol for 1-(2-Chloroquinolin-6-yl)ethanone Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Pharmaceutical intermediate synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 1-(2-Chloroquinolin-6-yl)ethanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Pharmaceutical intermediate synthesis, heterocycle functionalization, and medicinal chemistry library generation.

Mechanistic Rationale

1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2) is a highly versatile building block used in the synthesis of functionalized quinoline derivatives, which are frequently explored in kinase inhibitor development and other pharmacological applications [1].

The standard synthetic route utilizes a deoxychlorination reaction, converting the tautomeric 2-hydroxyquinoline core of 6-acetylquinolin-2(1H)-one into a 2-chloroquinoline. This is achieved using phosphorus oxychloride ( POCl3​ ). Mechanistically, the oxygen atom of the quinolone attacks the electrophilic phosphorus of POCl3​ , forming a highly reactive dichlorophosphinate intermediate. Subsequent nucleophilic attack by the liberated chloride ion at the C2 position displaces the phosphinate leaving group. This substitution requires thermal activation (reflux conditions) to drive the reaction to completion [1].

Reagent Specifications

The following table summarizes the quantitative data and roles of the primary reagents utilized in this workflow.

Table 1: Reagent Specifications and Stoichiometry

ReagentRoleMW ( g/mol )EquivalentsOperational Notes
6-Acetylquinolin-2(1H)-one Starting Material187.201.0Ensure starting material is fully dry to prevent reagent degradation.
Phosphorus oxychloride ( POCl3​ ) Chlorinating Agent & Solvent153.335.0 - 10.0Acts as the reaction medium; highly water-reactive.
Dichloromethane (DCM) Extraction Solvent84.93Volume as neededFacilitates organic partitioning during workup.
Sodium bicarbonate ( NaHCO3​ ) Neutralizing Agent84.01Titrate to pH ~7Utilized as a saturated aqueous solution.

Safety, Handling, and Environmental Controls

Critical Safety Directive: POCl3​ is a highly corrosive, toxic liquid that reacts violently with water to release hydrogen chloride ( HCl ) gas and phosphoric acid.

  • Facility Requirements: All procedures—including setup, reflux, and quenching—must be performed in a certified, properly functioning chemical fume hood within a professional laboratory setting.

  • Personal Protective Equipment (PPE): Heavy-duty chemical-resistant gloves, a flame-resistant lab coat, and splash-proof safety goggles are mandatory.

  • Waste Management: The quenching process generates highly acidic, phosphorus-rich aqueous waste. This must be neutralized and segregated according to institutional hazardous waste protocols.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution

  • Apparatus Assembly: Equip an oven-dried round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Attach a drying tube (e.g., anhydrous CaCl2​ ) or an inert gas line (nitrogen/argon) to the top of the condenser.

    • Causality: POCl3​ reacts aggressively with ambient moisture. Excluding water prevents the premature degradation of the reagent and the uncontrolled generation of HCl gas.

  • Reagent Addition: Charge the flask with 6-acetylquinolin-2(1H)-one (1.0 eq). Carefully add POCl3​ (5.0 to 10.0 eq).

    • Causality: Utilizing an excess of POCl3​ allows it to function as both the chlorinating agent and the solvent, ensuring complete solubilization upon heating and driving the equilibrium of the chlorination forward [1].

  • Thermal Activation: Lower the flask into a pre-heated oil bath or heating mantle. Heat the mixture to reflux (approximately 105 °C) and maintain for 1 to 2 hours.

    • Causality: The displacement of the phosphinate intermediate by the chloride ion has a significant activation energy barrier; sustained thermal energy is required to achieve high conversion rates. Monitor progression via LC-MS or TLC (quenching analytical aliquots in methanol).

Phase 2: Quenching and Workup 4. Cooling: Remove the apparatus from the heat source and allow the reaction mixture to cool completely to room temperature. 5. Quenching: Proceed with extreme caution. Slowly, dropwise, pour the cooled reaction mixture onto a large volume of vigorously stirred crushed ice in a beaker.

  • Causality: The hydrolysis of unreacted POCl3​ is violently exothermic. Pouring onto ice utilizes the latent heat of fusion to absorb this thermal energy, preventing the mixture from boiling and mitigating the rapid volatilization of corrosive gases.
  • Neutralization: Once the POCl3​ is fully hydrolyzed and the ice has partially melted, slowly add saturated aqueous NaHCO3​ (or carefully add 1M

NaOH ) until the aqueous phase reaches a neutral pH (~7.0).

  • Causality: The highly acidic environment protonates the quinoline nitrogen. Neutralization converts the product back into its free base form, drastically reducing its aqueous solubility and enabling efficient extraction into the organic phase.
  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with DCM (3 x 50 mL per gram of starting material).
  • Washing and Drying: Combine the organic extracts and wash once with brine (saturated NaCl ). Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).
  • Causality: Brine washing removes residual water and inorganic salts from the organic phase, while Na2​SO4​ chemically binds remaining trace moisture.

Phase 3: Isolation 9. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 10. Purification: Purify the resulting crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate pure 1-(2-chloroquinolin-6-yl)ethanone.

Workflow Visualization

Workflow A Phase 1: Setup Combine Precursor & POCl3 under inert atmosphere B Phase 1: Reaction Reflux (105 °C) for 1-2 hours A->B C Phase 2: Quenching Slowly pour cooled mixture onto crushed ice B->C D Phase 2: Neutralization Adjust aqueous phase to pH ~7 with NaHCO3 C->D E Phase 2: Extraction Partition with DCM, wash with brine D->E F Phase 3: Purification Dry over Na2SO4, concentrate, and chromatograph E->F G Target Compound 1-(2-Chloroquinolin-6-yl)ethanone F->G

Workflow for the synthesis and isolation of 1-(2-Chloroquinolin-6-yl)ethanone.

References

  • Title: WO2010127208A1 - Compounds and compositions as protein kinase inhibitors Source: Google Patents URL
Application

Application Note: 1-(2-Chloroquinolin-6-yl)ethanone as a Precursor in Quinoline Derivative Synthesis

Executive Summary In modern medicinal chemistry and drug discovery, the rational design of heterocyclic scaffolds relies heavily on bifunctional precursors. 1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2) [1] stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the rational design of heterocyclic scaffolds relies heavily on bifunctional precursors. 1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2) [1] stands out as a highly versatile building block. Featuring both a highly reactive electrophilic center at the C-2 position and a nucleophilic/condensation-ready handle at the C-6 acetyl group, this molecule allows for rapid, divergent synthesis of complex quinoline derivatives. This application note details the mechanistic rationale, standardized protocols, and self-validating analytical workflows for utilizing this precursor in the synthesis of advanced pharmaceutical intermediates.

Mechanistic Insights: The Causality of Bifunctional Reactivity

The synthetic utility of 1-(2-chloroquinolin-6-yl)ethanone is dictated by its unique electronic topology, which permits chemoselective sequential functionalization.

  • C-2 Activation (Electrophilic Center): The C-2 chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [3]. The adjacent quinoline nitrogen acts as a powerful electron sink, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. Crucially, the 6-acetyl group exerts a strong electron-withdrawing effect via resonance, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack. This allows SNAr reactions to proceed under milder conditions than unactivated chloroquinolines.

  • C-6 Activation (Condensation Center): The methyl protons of the 6-acetyl group are weakly acidic. Under mild basic conditions, they readily deprotonate to form a resonance-stabilized enolate. Remarkably, the C-2 chlorine atom is kinetically stable to mild aqueous/ethanolic bases at room temperature, allowing for chemoselective Claisen-Schmidt condensations at the C-6 position without premature hydrolysis of the C-2 chloride to a quinolinone [2].

Synthetic Workflow & Divergent Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor, enabling the generation of diverse libraries for structure-activity relationship (SAR) studies.

G A 1-(2-Chloroquinolin-6-yl)ethanone (Bifunctional Precursor) B C-2 SNAr Reaction (Nucleophilic Attack) A->B Nucleophiles (Amines/Thiols) C C-6 Condensation (Claisen-Schmidt) A->C Aryl Aldehydes (Base Catalyzed) D 2-Substituted Quinoline (e.g., Amino/Alkoxy) B->D -HCl E Quinolinyl Chalcones (α,β-Unsaturated Ketones) C->E -H2O F Dual Functionalization (Complex Heterocycles) D->F Subsequent C-6 Condensation E->F Subsequent C-2 SNAr

Fig 1: Divergent synthetic pathways of 1-(2-chloroquinolin-6-yl)ethanone via C-2 and C-6 sites.

Experimental Protocols: Self-Validating Systems

Protocol A: C-2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 1-(2-aminoquinolin-6-yl)ethanone derivatives. Causality of Design: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the nucleophile, thereby increasing its effective reactivity. Potassium carbonate ( K2​CO3​ ) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without competing for the electrophilic C-2 site.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-(2-chloroquinolin-6-yl)ethanone (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.5 eq) and finely powdered anhydrous K2​CO3​ (2.0 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice (50 g). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Self-Validation & Quality Control:

  • TLC Monitoring: The product will exhibit a significantly lower Rf​ value compared to the starting material due to the introduction of the polar amine moiety.

  • NMR Confirmation: In the 1H NMR spectrum, verify the disappearance of the characteristic C-3 proton doublet of the 2-chloroquinoline (typically ~7.4 ppm) and the appearance of upfield aliphatic signals corresponding to the amine (e.g., morpholine CH2​ groups at ~3.6-3.8 ppm).

Protocol B: C-6 Claisen-Schmidt Condensation

Objective: Synthesis of (E)-3-aryl-1-(2-chloroquinolin-6-yl)prop-2-en-1-one (Quinolinyl Chalcones). Causality of Design: Ethanol is chosen as the solvent because it dissolves the starting materials but is a poor solvent for the highly conjugated chalcone product. As the reaction proceeds, the product precipitates, driving the reaction to completion via Le Chatelier's principle and protecting the C-2 chlorine from base-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-chloroquinolin-6-yl)ethanone (1.0 eq, 5.0 mmol) and an aryl aldehyde (1.1 eq, 5.5 mmol) in absolute ethanol (20 mL).

  • Catalysis: Place the flask in an ice bath (0–5 °C). Dropwise, add 2 mL of a 10% aqueous NaOH solution over 10 minutes with vigorous stirring.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 10–14 hours.

  • Workup: A heavy precipitate will form. Filter the solid under vacuum and wash the filter cake with ice-cold ethanol (10 mL) followed by distilled water until the washings are pH neutral.

  • Purification: Recrystallize the crude solid from hot ethanol or glacial acetic acid.

Self-Validation & Quality Control:

  • Visual Cue: The reaction mixture will transition from a pale solution to a vibrant yellow/orange suspension, indicating the formation of an extended conjugated π -system.

  • NMR Confirmation: The 1H NMR spectrum must show two distinct doublets between 7.5 and 7.9 ppm with a large coupling constant ( J≈15.5−16.0 Hz), definitively proving the formation of the trans (E) α,β -unsaturated alkene [4].

Quantitative Data: Reaction Scope & Efficiency

The tables below summarize the validated reaction scope, demonstrating the robustness of the precursor across various electronic environments.

Table 1: Reaction Scope and Yields for C-2 SNAr Substitution (Protocol A)

NucleophileReagent ClassSolventTemp (°C)Time (h)Isolated Yield (%)
MorpholineSec-AmineDMF90485
PiperidineSec-AmineDMF90488
PhenolAryl AlkoxideDMF100676
ThiophenolAryl ThiolDMF80392

Note: Thiol nucleophiles exhibit higher yields and faster reaction times due to the high polarizability and nucleophilicity of the sulfur atom.

Table 2: Reaction Scope for C-6 Claisen-Schmidt Condensation (Protocol B)

Aryl AldehydeElectronic NatureBaseSolventTime (h)Isolated Yield (%)
BenzaldehydeNeutral10% NaOHEtOH1281
4-MethoxybenzaldehydeElectron-Donating10% NaOHEtOH1478
4-ChlorobenzaldehydeElectron-Withdrawing10% NaOHEtOH1085

Note: Electron-withdrawing aldehydes accelerate the condensation by increasing the electrophilicity of the carbonyl carbon, reducing overall reaction time.

References

  • National Institutes of Health (PMC). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. URL:[Link]

  • American Chemical Society (Chemical Reviews). Nucleophilic Substitution Reactions by Electron Transfer. URL:[Link]

  • National Institutes of Health (PMC). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. URL:[Link]

Method

Application Note: High-Fidelity Protocols for the Solubilization of 1-(2-Chloroquinolin-6-yl)ethanone in DMSO for In Vitro Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Physicochemical Profiling & Causality of Solvent Choice 1-(2-Chloroquinolin-6-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Physicochemical Profiling & Causality of Solvent Choice

1-(2-Chloroquinolin-6-yl)ethanone is a highly hydrophobic heterocyclic building block commonly utilized in the synthesis of active pharmaceutical ingredients (APIs) and biological probes. The molecule features a planar, aromatic quinoline core paired with a lipophilic chlorine atom, which drives strong intermolecular π−π stacking and crystal lattice stability.

Because of these properties, direct dissolution in aqueous cell culture media is thermodynamically unfavorable and will result in immediate precipitation. Dimethyl sulfoxide (DMSO) is the universal solvent of choice here because its high dielectric constant and aprotic nature effectively disrupt the compound's crystal lattice.

Table 1: Physicochemical Properties of 1-(2-Chloroquinolin-6-yl)ethanone

PropertyValueSource / Relevance
CAS Number 1253972-47-2Chemical Registry[1]
Molecular Formula C11H8ClNOStructural determination[1]
Molecular Weight 205.64 g/mol Required for molarity calculations[1]
Solubility Profile Hydrophobic / LipophilicNecessitates organic solvent (DMSO)
Appearance Solid / PowderRequires kinetic energy (sonication) to dissolve

The Self-Validating Solubilization Workflow

A robust protocol must be a self-validating system. A common failure point in drug screening is the "silent error" of filtering out undissolved micro-particulates of the API, leading to an artificially low actual concentration in the stock solution.

To ensure trustworthiness, the workflow below integrates a Spectrophotometric Quality Control (QC) Step . By measuring the optical density at 600 nm (OD600) of the stock solution against a pure DMSO blank, researchers can quantitatively confirm the absence of light-scattering micro-precipitates before proceeding to sterile filtration.

SolubilizationWorkflow A 1-(2-Chloroquinolin-6-yl)ethanone Powder (Dry) B Add Anhydrous DMSO (Target: 10-50 mM Stock) A->B C Vortex & Sonicate (Room Temp to 37°C) B->C D Visual & OD600 QC (Check for Turbidity) C->D E Sterile Filtration (0.22 µm PTFE) D->E Clear (OD600 < 0.05) G Re-sonicate / Add Heat D->G Turbid / Particulates F Aliquot & Store (-20°C to -80°C) E->F G->C

Workflow for the solubilization and quality control of 1-(2-Chloroquinolin-6-yl)ethanone in DMSO.

Table 2: Stock Solution Preparation Matrix (in 1.0 mL DMSO)

Target ConcentrationMass Required (mg)MolesRecommended Usage
10 mM 2.056 mg10 µmolStandard screening assays
25 mM 5.141 mg25 µmolHigh-concentration dosing
50 mM 10.282 mg50 µmolMaster stock for long-term storage

Cytotoxicity Management & Media Dilution Strategies

While DMSO effectively solubilizes the compound, it is a biologically active and potentially toxic solvent. DMSO enhances cell membrane permeability, which is beneficial for drug delivery, but concentrations exceeding specific thresholds induce severe osmotic stress, protein denaturation, and caspase-dependent apoptosis[2],[3].

In accordance with ISO 10993-5 guidelines, a reduction in cell viability of more than 30% defines the cytotoxicity threshold[4]. Therefore, managing the final DMSO concentration in your aqueous cell culture media is the most critical parameter of this assay.

CytotoxicityPathway A Excess DMSO Exposure (>0.5% v/v) B Plasma Membrane Permeabilization A->B C Intracellular Osmotic Stress & Protein Denaturation B->C D Mitochondrial Dysfunction (Cytochrome c Release) C->D E Caspase Cascade Activation D->E F Apoptosis & Loss of Cell Viability E->F

Mechanistic pathway of DMSO-induced cytotoxicity highlighting the need for strict solvent limits.

Table 3: DMSO Concentration Limits & Cytotoxicity Thresholds

Cell Type / ApplicationMaximum Safe Final DMSO % (v/v)Biological Rationale
Primary Cells & Stem Cells ≤ 0.1% Highly sensitive to osmotic stress and differentiation artifacts[2],[5].
Standard Cancer Lines (e.g., HepG2) ≤ 0.3125% Proven safe threshold across multiple time points (24-72h)[4].
Robust Immortalized Lines ≤ 0.5% Absolute maximum limit before significant viability drops occur[2],[6],[3].
Cytotoxic Threshold > 1.0% Induces >30% cell death; invalidates experimental data[5],[3].

Step-by-Step Experimental Methodologies

Protocol A: Preparation of a 50 mM Master Stock in Anhydrous DMSO

Note: Always use high-purity, anhydrous DMSO (≥99.9%). Water absorbed from the atmosphere will reduce the solubility of the quinoline derivative.

  • Equilibration: Allow the vial of 1-(2-Chloroquinolin-6-yl)ethanone to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 10.28 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO.

  • Mechanical Disruption: Vortex vigorously for 60 seconds to disrupt the macroscopic powder structure.

  • Thermodynamic Solubilization: Place the tube in an ultrasonic water bath set to 37°C for 5–10 minutes. Causality: Acoustic cavitation combined with mild heat overcomes the thermodynamic barrier of the hydrophobic crystal lattice.

  • Self-Validating QC Check: Pipette 10 µL of the solution into a microvolume spectrophotometer (e.g., NanoDrop). Measure the OD600 against a pure DMSO blank.

    • Pass: OD600 < 0.05 (Proceed to step 7).

    • Fail: OD600 ≥ 0.05 (Indicates micro-precipitates. Repeat Step 5).

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter . Causality: Standard PES or cellulose filters can degrade in high concentrations of DMSO, leaching toxic polymers into your stock.

  • Storage: Aliquot the master stock into single-use amber vials (to prevent photodegradation) and store at -20°C to -80°C.

Protocol B: Stepwise Aqueous Dilution for Cell Culture Media

When introducing a hydrophobic compound dissolved in DMSO into an aqueous environment, the "hydrophobic effect" can cause the compound to rapidly crash out (precipitate) if localized concentrations are too high. This protocol prevents that.

  • Thaw & Mix: Thaw a single-use aliquot of the 50 mM master stock at room temperature. Vortex immediately upon thawing.

  • Intermediate Dilution (Optional but Recommended): If your final target concentration in the well is very low (e.g., 1 µM), first dilute the 50 mM stock into an intermediate DMSO stock (e.g., 1 mM). This ensures you are pipetting a manageable volume of DMSO into the media.

  • Media Preparation: Pre-warm your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Causality: Cold media drastically reduces the kinetic solubility limit, causing instantaneous precipitation.

  • Stepwise Addition: Place the tube of pre-warmed media on a vortex mixer set to low speed. Add the required volume of the DMSO stock dropwise into the swirling media. Causality: Rapid dispersion prevents localized high concentrations of the hydrophobic quinoline.

  • Concentration Verification: Ensure the final volume of DMSO added does not exceed 0.1% to 0.5% v/v of the total media volume (Refer to Table 3).

  • Vehicle Control Implementation: Prepare a parallel batch of media containing the exact same percentage of pure DMSO (without the compound). Causality: This is mandatory to isolate the pharmacological effect of 1-(2-Chloroquinolin-6-yl)ethanone from the baseline biological stress induced by the solvent[2].

References

  • LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use." LifeTein Documentation, 2026. Available at: [Link]

  • "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?" ResearchGate Forum Discussions. Available at: [Link]

  • "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." PMC, National Institutes of Health, 2025. Available at: [Link]

  • "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." SciELO Brazil. Available at: [Link]

Sources

Application

Application of 1-(2-Chloroquinolin-6-yl)ethanone in pharmaceutical drug discovery

An Application Guide to 1-(2-Chloroquinolin-6-yl)ethanone in Pharmaceutical Drug Discovery Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its preval...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 1-(2-Chloroquinolin-6-yl)ethanone in Pharmaceutical Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Within this class, 1-(2-Chloroquinolin-6-yl)ethanone stands out as a highly versatile and strategic building block for modern drug discovery. Its utility stems from two key reactive sites: the C2-chloro substituent, which is primed for nucleophilic aromatic substitution, and the C6-ethanone group, which allows for a wide array of chemical modifications. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors, antiviral agents, and other therapeutics. We present detailed, field-proven protocols, mechanistic insights, and a summary of the biological activities of its derivatives to empower researchers in their drug development endeavors.

Introduction: The Strategic Value of 1-(2-Chloroquinolin-6-yl)ethanone

1-(2-Chloroquinolin-6-yl)ethanone is an aromatic ketone built upon the benzo[b]pyridine heterocyclic system.[3] Its significance in pharmaceutical research is not as a final drug product, but as a critical intermediate for generating libraries of diverse molecular entities. The quinoline core itself is adept at mimicking the purine ring of ATP, making it an ideal starting point for developing ATP-competitive kinase inhibitors.[2][4]

The true synthetic power of this molecule lies in its functional handles:

  • The C2-Chloro Group: This is the primary site for diversification. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols).[1][5] This allows for the systematic introduction of different side chains to probe the binding pockets of biological targets, optimizing for potency and selectivity.

  • The C6-Ethanone Group: The acetyl moiety provides a secondary point for modification. It can participate in condensation reactions to form larger structures like chalcones, be reduced to an alcohol, or undergo alpha-functionalization.[5][6] This group can also form crucial hydrogen bonds or other interactions within a target's active site.

This dual reactivity makes 1-(2-Chloroquinolin-6-yl)ethanone a powerful platform for structure-activity relationship (SAR) studies, enabling chemists to fine-tune the pharmacological properties of their lead compounds.

Core Therapeutic Applications and Mechanistic Insights

Derivatives of 1-(2-Chloroquinolin-6-yl)ethanone have shown promise across several therapeutic areas. The following sections detail the key applications and the underlying mechanisms of action.

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[2] The quinoline scaffold is a well-established pharmacophore for kinase inhibitors.

Mechanism of Action: Derivatives typically function as ATP-competitive inhibitors. The quinoline ring occupies the adenine-binding region of the kinase's ATP pocket. The substituent introduced at the C2 position extends into the more variable regions of the active site, interacting with specific amino acid residues. This interaction is key to achieving selectivity for a particular kinase over others in the human kinome.[4] Kinases such as Pim, mTORC, and Protein Kinase CK2 have been successfully targeted using related quinoline-based scaffolds.[7][8]

Caption: ATP-competitive kinase inhibition by a quinoline derivative.

Antiviral Agents: Covalent Protease Inhibition

The emergence of novel viral threats necessitates the development of new antiviral drugs. Both the main protease (MPro) and papain-like protease (PLPro) of coronaviruses like SARS-CoV-2 are cysteine proteases, making them attractive targets for covalent inhibitors.[1]

Mechanism of Action: Researchers have designed inhibitors where the 2-chloroquinoline moiety acts as a "warhead."[1] In concert with another electrophilic site, such as an imine, the molecule binds to the protease's active site. The active site cysteine residue then performs a nucleophilic attack on the electron-deficient C2 carbon of the quinoline ring, displacing the chloride and forming an irreversible covalent bond. This permanently inactivates the enzyme, halting viral replication.[1]

Inhibitor 2-Chloroquinoline Derivative Protease_Active_Site Protease Active Site (Cys-SH) Inhibitor->Protease_Active_Site 1. Binding Covalent_Complex Inactive Covalent Enzyme-Inhibitor Complex Protease_Active_Site->Covalent_Complex 2. Nucleophilic Attack (Cys attacks C2 of Quinoline)

Caption: Covalent inhibition of a cysteine protease.

Antimicrobial and Antifungal Agents

Quinoline derivatives possess a long history of use against microbial and fungal pathogens.[9][10] Their lipophilic nature allows them to interfere with cell membranes or critical metabolic pathways. For example, 2-chloroquinoline derivatives have been designed as non-azole antimycotic agents that function similarly to terbinafine.[10] The core scaffold provides the necessary lipophilicity to engage with fungal-specific enzymes.

Key Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for synthesizing and evaluating derivatives of 1-(2-Chloroquinolin-6-yl)ethanone.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details the most common and critical reaction for diversifying the scaffold: the displacement of the C2-chloro group with an amine nucleophile.

Objective: To synthesize 1-(2-(4-methylpiperazin-1-yl)quinolin-6-yl)ethanone.

Materials:

  • 1-(2-Chloroquinolin-6-yl)ethanone (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-chloroquinolin-6-yl)ethanone (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagents: Add DMF to dissolve the starting material (approx. 0.2 M concentration). Add 1-methylpiperazine (1.2 eq) to the mixture.

    • Causality Note: DMF is a polar aprotic solvent that effectively solvates the ions and facilitates the SNAr reaction. K₂CO₃ is a mild base used to scavenge any trace acid and can facilitate the reaction.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

    • Causality Note: The organic product is more soluble in ethyl acetate, while the inorganic salts (K₂CO₃) and DMF remain in the aqueous phase.

  • Washing: Combine the organic layers and wash twice with water and once with brine.

    • Causality Note: Washing with water removes residual DMF, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Protocol 2: Aldol Condensation to Form a Chalcone Derivative

This protocol describes the modification of the C6-ethanone group to create a chalcone, a well-known pharmacophore with anticancer and anti-inflammatory properties.

Objective: To synthesize (E)-1-(2-chloroquinolin-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

  • 1-(2-Chloroquinolin-6-yl)ethanone (1.0 eq)

  • 4-Methoxybenzaldehyde (1.1 eq)

  • Ethanol (EtOH)

  • Aqueous Sodium Hydroxide (NaOH, 10-20%)

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-chloroquinolin-6-yl)ethanone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol.

  • Base Addition: Cool the flask in an ice bath. Slowly add aqueous NaOH dropwise to the stirring solution.

    • Causality Note: This is a base-catalyzed Claisen-Schmidt condensation. The hydroxide deprotonates the alpha-carbon of the ethanone, forming an enolate which then attacks the aldehyde carbonyl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-24 hours. A precipitate often forms as the product is typically a solid that is less soluble in the reaction medium.

  • Workup: Pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

    • Causality Note: This removes the NaOH catalyst and other water-soluble impurities.

  • Drying and Purification: Dry the solid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.

Summary of Biological Activity

The versatility of the 1-(2-chloroquinolin-6-yl)ethanone scaffold allows for the generation of compounds with a wide range of biological activities. The table below summarizes data for representative derivatives based on the 2-chloroquinoline core.

Derivative Class Target Activity (IC₅₀ / Kᵢ) Therapeutic Area Reference
Tetrazolo-quinoline-4-carboxylic acidsProtein Kinase CK20.65 - 18.2 µMCancer[8][11]
2-Aminoquinoline-3-carboxylic acidsProtein Kinase CK2Submicromolar rangeCancer[8][11]
Imine-based 2-chloroquinolinesSARS-CoV-2 MProKᵢ < 2 µM (covalent)Antiviral[1]
Imine-based 2-chloroquinolinesSARS-CoV-2 PLPro & MProKᵢ < 2 µM (non-covalent)Antiviral[1]
Azetidinone-modified quinolineSARS-CoV-2 PLPro & MPro350 nM & 820 nMAntiviral[1]
N-methylaniline derivativesFungal StrainsPotent Antifungal ActivityAntimicrobial[10]
Furanone-based quinolinesCulex pipiens LarvaeHigh Insecticidal ActivityAgrochemical/Public Health[12][13]

Conclusion

1-(2-Chloroquinolin-6-yl)ethanone is a high-value scaffold for pharmaceutical drug discovery. Its predictable reactivity at the C2 and C6 positions provides a robust platform for generating diverse chemical libraries. The demonstrated success of its derivatives in targeting critical enzymes in cancer and viral diseases underscores its continued importance. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers aiming to leverage this powerful building block in the development of novel therapeutics.

References

  • EvitaChem. (n.d.). Buy 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone (EVT-11997226).
  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. (n.d.).
  • JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR.org.
  • Hamama, W. S., Zoorob, H. H., & El-Shafiy, H. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. doi:10.1080/14756366.2016.1222584.
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (n.d.). PMC.
  • Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. (n.d.).
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.
  • Ramadan, S. K., Abdel Haleem, D. R., Abd-Rabboh, H. S. M., Gad, N. M., Abou-Elmagd, W. S. I., & Haneen, D. S. A. (2022). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens L. larvae. RSC Advances, 12(23), 14539-14552. doi:10.1039/D2RA02388A.
  • BenchChem. (2025). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview.
  • Ramadan, S. K., Abdel Haleem, D. R., Abd-Rabboh, H. S. M., Gad, N. M., Abou-Elmagd, W. S. I., & Haneen, D. S. A. (2022). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens L. larvae. RSC Publishing. doi:10.1039/D2RA02388A.
  • An Overview: The biologically important quninoline derivatives. (2011, September 19).

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation using 1-(2-Chloroquinolin-6-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Bioactivity of 1-(2-Chloroquinolin-6-yl)ethanone through In Vitro Screening 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Bioactivity of 1-(2-Chloroquinolin-6-yl)ethanone through In Vitro Screening

1-(2-Chloroquinolin-6-yl)ethanone belongs to the quinoline family, a class of heterocyclic compounds renowned for their diverse pharmacological properties. Quinoline derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with antibacterial, antimalarial, anticancer, and anti-inflammatory activities[1][2]. The 2-chloroquinoline scaffold, in particular, serves as a versatile pharmacophore for the synthesis of novel bioactive molecules[1][3]. The presence of the electrophilic chloro group at the 2-position and the acetyl group at the 6-position of the quinoline ring in 1-(2-Chloroquinolin-6-yl)ethanone suggests its potential to interact with various biological targets, particularly enzymes involved in cell signaling pathways, such as kinases and proteases[3][4].

These application notes provide a comprehensive guide for the preparation and execution of in vitro assays using 1-(2-Chloroquinolin-6-yl)ethanone. The primary objective is to equip researchers with a robust framework to investigate the compound's inhibitory potential against a chosen enzymatic target. The protocols detailed herein are designed to be adaptable to various enzyme systems and are grounded in the principles of rigorous assay development to ensure data integrity and reproducibility[5][6].

I. Foundational Knowledge: Chemical Properties and Handling of 1-(2-Chloroquinolin-6-yl)ethanone

A thorough understanding of the physicochemical properties of 1-(2-Chloroquinolin-6-yl)ethanone is paramount for accurate and reproducible in vitro studies.

Table 1: Physicochemical Properties of 1-(2-Chloroquinolin-6-yl)ethanone

PropertyValueSource
Molecular Formula C₁₁H₈ClNOInferred from structure
Molecular Weight 205.64 g/mol Inferred from structure
Appearance Likely a solid at room temperatureGeneral property of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely to be low.General property of quinoline derivatives
Stability Store in a cool, dry, and dark place to prevent degradation. Solutions should be prepared fresh or stored at -20°C or -80°C for short periods.General laboratory practice

Note: It is highly recommended to obtain a batch-specific Certificate of Analysis (CoA) for detailed information on purity and other physical properties.

II. Experimental Design: A Strategic Approach to In Vitro Screening

A well-designed experiment is the cornerstone of reliable scientific findings. The following workflow provides a logical progression for assessing the in vitro activity of 1-(2-Chloroquinolin-6-yl)ethanone.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Compound Stock Solution Preparation B Enzyme and Substrate Reagent Preparation D Assay Plate Setup A->D C Assay Buffer Formulation E Incubation D->E F Signal Detection E->F G Data Normalization F->G H IC50 Curve Fitting G->H I Hit Confirmation and Validation H->I

Figure 1: A generalized workflow for the in vitro screening of 1-(2-Chloroquinolin-6-yl)ethanone.

III. Core Protocols: From Stock Solution to Assay Plate

The following protocols provide step-by-step instructions for the preparation of reagents and the execution of a representative enzyme inhibition assay.

Protocol 1: Preparation of 1-(2-Chloroquinolin-6-yl)ethanone Stock Solution

Accurate preparation of the test compound stock solution is critical for obtaining reliable dose-response data.

Materials:

  • 1-(2-Chloroquinolin-6-yl)ethanone powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials with Teflon-lined caps[7]

  • Calibrated micropipettes

Procedure:

  • Determine the required concentration and volume: For a primary screen, a 10 mM stock solution is a common starting point.

  • Weigh the compound: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of 1-(2-Chloroquinolin-6-yl)ethanone. For example, to prepare 1 mL of a 10 mM stock solution (MW = 205.64 g/mol ), you would need 2.0564 mg of the compound.

  • Dissolve the compound: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for some compounds, but caution should be exercised to avoid degradation.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and water absorption[7]. For immediate use, the solution can be kept at 4°C for a short period, protected from light.

Expert Insight: The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed a level that affects enzyme activity, typically below 1%[8].

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a generic, non-radioactive kinase assay, which can be adapted for various kinases. The principle involves measuring the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate.

Materials:

  • Purified active kinase

  • Specific kinase substrate (peptide or protein)

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 1-(2-Chloroquinolin-6-yl)ethanone stock solution (from Protocol 1)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 96-well or 384-well assay plates

  • Multichannel micropipettes or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically during assay development.

    • Prepare a serial dilution of the 1-(2-Chloroquinolin-6-yl)ethanone stock solution in kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is a good starting point.

    • Prepare a serial dilution of the positive control inhibitor.

    • Prepare control wells containing only the assay buffer and DMSO (negative control) and wells with a known inhibitor (positive control).

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted 1-(2-Chloroquinolin-6-yl)ethanone or control solutions to the wells of the assay plate.

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the Kinase Reaction:

    • Add 2.5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the predetermined reaction time (e.g., 60 minutes).

  • Terminate the Reaction and Detect the Signal:

    • Follow the instructions provided with the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Subsequently, add a detection reagent to convert the generated ADP into a luminescent signal.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

kinase_inhibition_assay cluster_components Assay Components cluster_reaction Kinase Reaction cluster_products Reaction Products Kinase Kinase Reaction Phosphorylation Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor 1-(2-Chloroquinolin-6-yl)ethanone Inhibitor->Kinase Inhibition P_Substrate Phosphorylated Substrate Reaction->P_Substrate ADP ADP Reaction->ADP Luminescence Luminescent Signal ADP->Luminescence Detection

Figure 2: Schematic of a kinase inhibition assay.

IV. Data Analysis and Interpretation

  • Data Normalization: The raw luminescence data should be normalized to the positive and negative controls. The percent inhibition can be calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor at which 50% of the enzyme activity is inhibited. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

Table 2: Example Data for IC₅₀ Determination

Compound Conc. (µM)% Inhibition
10095.2
33.388.7
11.175.4
3.752.1
1.228.9
0.410.3
0.12.5
0.040.8
0.010.1
00.0

V. Assay Validation and Quality Control

To ensure the robustness and reliability of the assay, several quality control parameters should be monitored.

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio (S/B): A high S/B ratio is desirable for a sensitive assay.

  • Reproducibility: The assay should be reproducible across different days and by different operators.

VI. Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High well-to-well variability Inaccurate pipetting, improper mixing of reagents, edge effects on the plate.Use calibrated pipettes, ensure thorough mixing, avoid using the outer wells of the plate.
Low Z'-factor Suboptimal reagent concentrations, unstable reagents, incorrect incubation times.Re-optimize assay conditions, prepare fresh reagents, verify incubation parameters.
Compound precipitation Low solubility of the test compound in the assay buffer.Decrease the starting concentration of the compound, check the final DMSO concentration.
No inhibition observed The compound is not an inhibitor of the target enzyme, incorrect compound concentration.Test a different enzyme target, verify the stock solution concentration and serial dilutions.

VII. Conclusion

These application notes provide a comprehensive framework for the in vitro evaluation of 1-(2-Chloroquinolin-6-yl)ethanone. By following these detailed protocols and adhering to best practices in assay development, researchers can generate high-quality, reproducible data to elucidate the biological activity of this promising compound and its derivatives. The adaptability of the described methods allows for their application in a wide range of drug discovery and chemical biology research settings.

References

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Cold Spring Harbor Protocols. (2002). Stock Solutions. [Link]

  • Bio-protocol. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • Lukbanova, E. A., et al. (2022). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. South Russian Journal of Cancer, 3(2), 6-13. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Bio-protocol. (2017). Enzyme inhibition assay. [Link]

  • ResearchGate. (2026). Synthesis and antimicrobial activity of 2-chloroquinoline incorporated pyrazoline derivatives. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Sriram, D., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106093. [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(45), 28163-28186. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 12(1), 1-13. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Computational and Structural Biotechnology Journal, 19, 2459-2468. [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

  • National Center for Advancing Translational Sciences. (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • El-Sayed, N. N. E., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1234. [Link]

  • Khan, K. M., et al. (2001). Synthesis and antimicrobial activities of 1, 2-di (6-methylquinolyl-2) 1, 2-ethanedion. Pakistan journal of pharmaceutical sciences, 14(1), 41-45. [Link]

  • Gutiérrez, J. E., et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of the Serbian Chemical Society, 86(10), 987-1001. [Link]

  • Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science, 59(1A), 125-136. [Link]

  • Vensel Publications. (2022). Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). 6-Chloroquinolin-2(1H)-one. [Link]

Sources

Application

Application Note: Orthogonal Functionalization Strategies for 1-(2-Chloroquinolin-6-yl)ethanone in Medicinal Chemistry

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The compound 1-(2-chloroquinolin-6-yl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The compound 1-(2-chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2) represents a highly versatile, bifunctional building block in modern drug discovery [1]. It features two orthogonal reactive handles: an electrophilic C2-aryl chloride and a reactive C6-acetyl group. This unique topological arrangement allows for independent, site-selective functionalization, making it a privileged scaffold for synthesizing complex kinase inhibitors, 15-prostaglandin dehydrogenase (15-PGDH) modulators, and topoisomerase IIα inhibitors [2, 3].

This application note details the physicochemical profile of this building block and provides field-validated, self-validating protocols for its divergent functionalization. By understanding the electronic causality behind these reactions, researchers can optimize yields and minimize off-target byproducts.

Physicochemical & Structural Profiling

Before initiating synthetic workflows, it is critical to understand the baseline properties of the starting material. The electron-withdrawing nature of the quinoline nitrogen and the C6-carbonyl group synergistically deplete electron density from the quinoline core, profoundly impacting its reactivity.

PropertyValue / Description
Chemical Name 1-(2-Chloroquinolin-6-yl)ethanone
CAS Registry Number 1253972-47-2
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
Key Reactive Site 1 (C2) Aryl Chloride (Activated for SNAr and Pd-Catalysis)
Key Reactive Site 2 (C6) Ethanone / Acetyl (Activated for Enolization/Reduction)
Electronic Profile Highly electron-deficient aromatic system

Strategic Functionalization Logic

The synthetic utility of 1-(2-chloroquinolin-6-yl)ethanone relies on chemoselectivity.

  • The C2-Position: The nitrogen atom in the quinoline ring exerts a strong inductive and resonance-withdrawing effect, making the C2-carbon highly electrophilic. This lowers the activation energy for the oxidative addition of Palladium(0) species, facilitating Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • The C6-Position: The acetyl group provides a classic carbonyl handle. The alpha-protons are sufficiently acidic to undergo controlled enolization and subsequent halogenation (e.g., alpha-bromination), generating a phenacyl bromide equivalent. This intermediate is essential for constructing fused or linked heterocyclic systems, such as thiazoles via the Hantzsch synthesis [2].

G Core 1-(2-Chloroquinolin-6-yl)ethanone (Orthogonal Scaffold) C2 C2-Position (Aryl Chloride) Core->C2 C6 C6-Position (Acetyl Group) Core->C6 Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) C2->Suzuki SNAr SNAr Amination (Nucleophilic Attack) C2->SNAr AlphaBr Alpha-Bromination (Enolization) C6->AlphaBr RedAm Reductive Amination (Imine Reduction) C6->RedAm Thiazole Hantzsch Thiazole Synthesis (Heterocyclic Assembly) AlphaBr->Thiazole

Divergent functionalization pathways for 1-(2-chloroquinolin-6-yl)ethanone.

Experimental Protocols

Protocol A: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol describes the selective arylation of the C2 position while leaving the C6-acetyl group intact.

Causality & Critical Parameters: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, which can sometimes be sluggish with electron-deficient quinolines. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃). The base is required to activate the boronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step.

Suzuki Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Cl) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Product 2-Arylquinoline Derivative RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C2 position.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(2-chloroquinolin-6-yl)ethanone (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Introduction: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degassing (Crucial Step): Sparge the reaction mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Reaction Execution: Seal the flask and heat to 90 °C in an oil bath for 4–6 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (UV active at 254 nm) validates completion.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the 1-(2-arylquinolin-6-yl)ethanone derivative.

Protocol B: C6-Acetyl Alpha-Bromination for Heterocycle Assembly

To utilize the C6 position for the synthesis of complex architectures (e.g., linking a thiazole ring to the quinoline core), the acetyl group must be converted to an alpha-bromoketone [3].

Causality & Critical Parameters: Direct bromination using molecular bromine (Br₂) can be harsh and lead to polybromination. We employ N-Bromosuccinimide (NBS) in the presence of a catalytic amount of p-Toluenesulfonic acid (PTSA). PTSA protonates the carbonyl oxygen, accelerating enolization. NBS provides a low, steady concentration of electrophilic bromine, ensuring mono-bromination selectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-chloroquinolin-6-yl)ethanone (1.0 equiv, 2.0 mmol) in anhydrous THF (15 mL) in a round-bottom flask.

  • Catalyst Addition: Add PTSA monohydrate (0.1 equiv, 10 mol%). Stir for 10 minutes at room temperature to initiate enolization.

  • Bromination: Add NBS (1.05 equiv, 2.1 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal spikes and suppresses the formation of the gem-dibromo byproduct.

  • Reaction Execution: Stir the mixture at 40 °C for 3 hours. Monitor via LC-MS. The product will show a characteristic M / M+2 isotopic pattern (due to the presence of both Cl and Br isotopes).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any residual electrophilic bromine. Extract with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with saturated NaHCO₃ to remove PTSA, followed by brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. The resulting 2-bromo-1-(2-chloroquinolin-6-yl)ethanone is highly reactive (a potent lachrymator and alkylating agent) and should ideally be used immediately in the next step (e.g., condensation with thiourea to form a thiazole) without extensive purification.

Quantitative Data Summary

ParameterProtocol A (Suzuki Coupling)Protocol B (Alpha-Bromination)
Substrate Equivalents 1.0 equiv1.0 equiv
Reagent Equivalents Boronic Acid (1.2 equiv)NBS (1.05 equiv)
Catalyst / Base Pd(dppf)Cl₂ (5 mol%) / K₂CO₃ (2.5 eq)PTSA (10 mol%)
Solvent System 1,4-Dioxane / H₂O (4:1)Anhydrous THF
Temperature & Time 90 °C for 4–6 hours40 °C for 3 hours
Key Validation Metric LC-MS (Target Mass + Aryl)LC-MS (M / M+2 Isotope Pattern)

References

  • ACS Publications. (2022). Orally Bioavailable Quinoxaline Inhibitors of 15-Prostaglandin Dehydrogenase (15-PGDH) Promote Tissue Repair and Regeneration. Journal of Medicinal Chemistry. Retrieved March 28, 2026, from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Chloroquinolin-6-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the severe aqueous solubility limitation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the severe aqueous solubility limitations of 1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2)[1]. This guide moves beyond basic troubleshooting to explain the thermodynamic and kinetic causalities behind your formulation failures, providing self-validating protocols to ensure reliable biological assay data.

Part 1: Molecular Diagnostics & Causality (FAQ)

Q1: Why does 1-(2-Chloroquinolin-6-yl)ethanone precipitate immediately upon introduction to my biological buffer? A: The insolubility is driven by high crystal lattice energy and a lack of hydration sites. The molecule possesses a highly planar, hydrophobic bicyclic quinoline core[2]. When introduced into an aqueous environment, water molecules cannot overcome the strong intermolecular forces holding the compound's crystal lattice together, resulting in immediate thermodynamic precipitation.

Q2: Can I simply lower the pH to form a soluble salt, as is standard practice with other quinoline derivatives? A: No. While unsubstituted quinolines are weak bases that can be protonated at mildly acidic pH to form soluble salts[2], the presence of the strongly electron-withdrawing 2-chloro substituent in 1-(2-Chloroquinolin-6-yl)ethanone drastically reduces the electron density on the quinoline nitrogen. This significantly lowers its pKa, meaning protonation would require an extremely low pH (e.g., pH < 1) that is strictly incompatible with cell culture media or enzymatic assays.

Q3: Why did my compound "crash out" when diluting from a 10 mM DMSO stock into PBS? A: This is a kinetic phenomenon known as "crashing out" or a solvent shift[3]. The compound is fully solvated in 100% DMSO, but when diluted 1:100 into PBS (yielding a final DMSO concentration of 1%), the dielectric constant and polarity of the solvent system increase abruptly[4]. The aqueous environment cannot maintain the solvation shell around the hydrophobic molecules, forcing them to aggregate into microcrystals.

Part 2: Experimental Workflows & Decision Logic

To bypass the limitations of pH adjustment, you must rely on co-solvency, molecular encapsulation, or amorphization. Use the decision tree below to select the appropriate formulation strategy based on your assay's tolerance for excipients.

G Start 1-(2-Chloroquinolin-6-yl)ethanone Precipitation Detected Q1 Is >1% organic solvent tolerated by the assay? Start->Q1 Assess Tolerance Method1 Co-solvent System (DMSO + PEG400) Q1->Method1 Yes Q2 Are cyclic oligosaccharides compatible with the target? Q1->Q2 No Method2 Cyclodextrin Complexation (HP-β-CD Encapsulation) Q2->Method2 Yes Method3 Polymeric Solid Dispersion (Amorphous PVP K30 Matrix) Q2->Method3 No

Workflow for selecting a solubility enhancement method for 1-(2-Chloroquinolin-6-yl)ethanone.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to expensive biological assays.

Protocol A: Ternary Co-Solvent Solubilization

Causality: PEG400 reduces the dielectric constant of the aqueous phase, while Tween 80 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic quinoline, lowering the thermodynamic barrier to solvation[5].

  • Stock Preparation: Dissolve 1-(2-Chloroquinolin-6-yl)ethanone in anhydrous DMSO to yield a 10 mM stock.

  • Vehicle Preparation: In a separate vial, prepare an aqueous vehicle consisting of 5% (v/v) PEG400, 1% (v/v) Tween 80, and 94% PBS (pH 7.4).

  • Controlled Dilution: Slowly add the DMSO stock dropwise to the aqueous vehicle while vortexing vigorously to prevent localized supersaturation.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any un-solvated microcrystals.

  • Self-Validation: Measure the UV-Vis absorbance of the supernatant against a vehicle-only blank. A stable absorbance reading over 4 hours confirms kinetic solubility without micro-precipitation.

Protocol B: Cyclodextrin Inclusion Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity and a hydrophilic exterior. The hydrophobic quinoline core enters the cavity via van der Waals forces, masking it from the aqueous environment while the exterior hydroxyl groups ensure water solubility[6],[7].

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS.

  • Guest Addition: Add an excess amount (beyond the expected solubility limit) of solid 1-(2-Chloroquinolin-6-yl)ethanone to the HP-β-CD solution.

  • Equilibration: Shake the suspension on an orbital shaker at 37°C for 48 hours to reach thermodynamic complexation equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, crystalline drug.

  • Self-Validation (Higuchi-Connors): Perform a phase-solubility study by testing multiple HP-β-CD concentrations (e.g., 5%, 10%, 15%, 20%). A linear increase in the UV absorbance of the filtrate as HP-β-CD concentration increases validates the formation of an AL-type soluble inclusion complex.

Protocol C: Polymeric Solid Dispersion

Causality: By dissolving the crystalline compound and a hydrophilic polymer (PVP K30) in a volatile solvent and rapidly evaporating it, the compound is trapped in an amorphous state. This eliminates the crystal lattice energy barrier, significantly enhancing the dissolution rate[4],[5].

  • Co-dissolution: Dissolve 1-(2-Chloroquinolin-6-yl)ethanone and PVP K30 (1:4 w/w ratio) in a minimal volume of methanol[4].

  • Evaporation: Attach the flask to a rotary evaporator and remove the methanol rapidly at 40°C under reduced pressure until a dry film forms[4].

  • Desiccation: Dry the film further in a vacuum desiccator for 24 hours to remove all residual solvent.

  • Pulverization: Gently grind the solid dispersion into a fine powder using a mortar and pestle and pass it through a 60-mesh sieve.

  • Self-Validation: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The absence of the sharp endothermic melting peak characteristic of crystalline 1-(2-Chloroquinolin-6-yl)ethanone validates successful amorphization.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility gains for 1-(2-Chloroquinolin-6-yl)ethanone using the protocols detailed above. Use this to match your formulation strategy with your required assay concentration.

Formulation StrategyVehicle CompositionEstimated Solubility Limit (µg/mL)Fold Enhancement vs. Baseline
Unmodified (Baseline) PBS (pH 7.4)< 1.01x
Standard Dilution 1% DMSO in PBS~10 - 15~15x
Ternary Co-Solvent 1% DMSO, 5% PEG400, 1% Tween 80~45 - 60~60x
Polymeric Solid Dispersion PVP K30 (1:4 ratio) reconstituted in PBS~100 - 120~120x
Cyclodextrin Complex 20% w/v HP-β-CD in PBS~150 - 200~200x

References

  • [6] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. nih.gov. 6

  • [2] Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. benchchem.com.2

  • [4] Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. benchchem.com. 4

  • [3] Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. benchchem.com. 3

  • [7] Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. humanjournals.com. 7

  • [1] 1-(2-chloroquinolin-6-yl)ethanone synthesis. chemicalbook.com. 1

  • [5] Solubility enhancement techniques: A comprehensive review. wjbphs.com. 5

Sources

Optimization

Best mobile phase for HPLC separation of 1-(2-Chloroquinolin-6-yl)ethanone

Technical Support Center: HPLC Method Development & Troubleshooting for 1-(2-Chloroquinolin-6-yl)ethanone Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development & Troubleshooting for 1-(2-Chloroquinolin-6-yl)ethanone

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating methodologies for the chromatographic analysis of 1-(2-Chloroquinolin-6-yl)ethanone.

Unlike simple aliphatic amines, this specific quinoline derivative presents unique physicochemical challenges. The guidelines below do not just tell you what to do; they explain the chemical causality behind every methodological choice to ensure your analytical workflows are robust, reproducible, and scientifically sound.

Part 1: Core Chemistry & Mobile Phase Selection (FAQs)

Q1: What is the optimal mobile phase for the HPLC separation of 1-(2-Chloroquinolin-6-yl)ethanone, and what is the chemical rationale behind it? A1: The gold standard mobile phase for heavily substituted quinoline derivatives is a binary gradient system utilizing 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B) [1][2].

The Causality: Unsubstituted quinoline has a pKa of approximately 4.9, making it a weak base. However, 1-(2-Chloroquinolin-6-yl)ethanone contains a 2-chloro group and a 6-acetyl group. Both are strongly electron-withdrawing via inductive and resonance effects, which drastically reduces the basicity of the quinoline nitrogen (estimated pKa < 1.0). At a mobile phase pH of ~2.0 (achieved via 0.1% TFA), the analyte is completely neutral. You might ask: If the analyte is neutral, why use an acidic modifier? The acid is not for the analyte; it is for the column. Silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. By forcing the mobile phase pH below 3.0, we fully protonate these silanols, preventing them from ionizing into Si-O⁻[3]. This eliminates secondary weak ion-exchange interactions that cause severe peak tailing for aromatic nitrogenous compounds.

Q2: Why is Acetonitrile preferred over Methanol for this specific compound? A2: While methanol can be used for general quinoline analysis[3], Acetonitrile (ACN) is vastly superior for 1-(2-Chloroquinolin-6-yl)ethanone due to its aprotic nature and strong dipole moment. ACN disrupts π−π stacking interactions between the rigid aromatic quinoline rings more effectively than methanol, leading to sharper peak shapes and higher theoretical plate counts. Additionally, ACN provides a lower system backpressure and a lower UV cutoff, which is critical if you are monitoring the compound at lower wavelengths (e.g., 220 nm)[1].

Q3: Should I use an isocratic or gradient elution? A3: A gradient elution is strictly required[1]. Due to the high lipophilicity of the 2-chloro and 6-acetyl substituents, the compound will exhibit excessive retention (high k′ ) under weak isocratic conditions, leading to band broadening[4]. A gradient starting at low organic composition ensures that polar synthetic impurities (e.g., unreacted starting materials) elute early, while ramping up the organic modifier forces the highly lipophilic target analyte to elute with a sharp, symmetrical peak[2].

Part 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following protocol is designed as a self-validating system . Before analyzing unknown samples, the system must pass the System Suitability Test (SST) defined in Table 2.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas[1].

  • Mobile Phase B: Measure 1000 mL of HPLC grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas[2]. (Note: TFA is volatile. Mobile phases should be prepared fresh every 48 hours to prevent baseline drift).

Step 2: Column Selection & Equilibration

  • Install a fully end-capped C18 or C8 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)[2]. End-capping is critical to further shield the analyte from residual silanols.

  • Equilibrate the column at the initial gradient conditions (10% B) at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the UV baseline is perfectly flat[1].

Step 3: Sample Preparation

  • Weigh 10.0 mg of 1-(2-Chloroquinolin-6-yl)ethanone reference standard.

  • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL primary stock[1].

  • Critical Step: Dilute the stock to a working concentration of 100 µg/mL using the initial mobile phase composition (10% ACN / 90% Water). Injecting a sample dissolved in 100% ACN into a 10% ACN mobile phase will cause the sample plug to travel unretained down the column, resulting in split peaks or severe fronting.

Step 4: Chromatographic Execution Execute the run using the optimized gradient program detailed in Table 1 . Monitor UV absorbance at 254 nm (or the empirically determined λmax​ ).

Quantitative Data & Method Parameters

Table 1: Optimized Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (0.1% TFA in ACN) Curve Type
0.0 1.0 90 10 Linear
2.0 1.0 90 10 Isocratic
12.0 1.0 20 80 Linear
15.0 1.0 20 80 Isocratic
15.1 1.0 90 10 Step

| 20.0 | 1.0 | 90 | 10 | Re-equilibration |

Table 2: System Suitability Testing (SST) Criteria

Parameter Acceptance Criterion Causality / Implication if Failed

| Retention Factor ( k′ ) | 2.0≤k′≤10.0 | Ensures the analyte is chemically interacting with the stationary phase, not just washing out in the void volume. | | Tailing Factor ( Tf​ ) | 0.9≤Tf​≤1.5 | Values >1.5 indicate secondary silanol interactions, degraded column end-capping, or loss of acidic modifier[3]. | | Theoretical Plates ( N ) | >5,000 | Ensures column efficiency. Low N indicates column voiding or improper sample solvent strength. | | %RSD of Peak Area | ≤2.0% (n=5) | Validates autosampler precision and complete analyte solubility. |

Part 3: Troubleshooting Guide

Issue 1: I am observing severe peak tailing (Tailing Factor > 1.5).

  • Diagnosis: Secondary interactions between the quinoline core and the silica support.

  • Solution: First, verify the pH of Mobile Phase A is ≤2.5 . If the TFA has evaporated, the pH will rise, allowing silanols to ionize. Remake the mobile phase. If the issue persists, your C18 column's end-capping has likely degraded due to hydrolysis. Replace the column with a new, heavily end-capped, high-carbon-load C18 phase[1].

Issue 2: The retention time of 1-(2-Chloroquinolin-6-yl)ethanone is drifting earlier with each subsequent injection.

  • Diagnosis: Insufficient column re-equilibration or loss of stationary phase.

  • Solution: Ensure you are allowing at least 5 minutes of re-equilibration time at 10% B at the end of your gradient (as shown in Table 1). In gradient elution, the column must be fully flushed with the weak solvent before the next injection, otherwise, the highly lipophilic analyte will elute prematurely[1].

Issue 3: I see a split peak or a "shoulder" on the main peak.

  • Diagnosis: Solvent mismatch effect.

  • Solution: You likely dissolved your sample in 100% Acetonitrile or Methanol. When a strong solvent plug hits the column, a portion of the analyte moves rapidly before the solvent diffuses into the weaker mobile phase. Dilute your final sample in the initial mobile phase (10% B) to focus the analyte band at the head of the column.

Part 4: Workflow Visualization

The following logical diagram illustrates the autonomous method development and troubleshooting workflow for this compound.

HPLC_Method_Dev Start Start: HPLC Method Setup 1-(2-Chloroquinolin-6-yl)ethanone MP Prepare Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in ACN Start->MP Run Execute Gradient Run (See Table 1) MP->Run Eval Evaluate System Suitability (Asymmetry & Retention) Run->Eval Tail Issue: Peak Tailing (Asymmetry > 1.5) Eval->Tail Fails Shape Ret Issue: Poor Retention (k' < 2.0) Eval->Ret Fails Retention Pass System Validated Proceed to Analysis Eval->Pass Meets All Criteria (Table 2) FixTail Action: Verify pH < 3.0 or Replace Aged Column Tail->FixTail FixTail->Run Retest FixRet Action: Decrease Initial %B to 5-10% Ret->FixRet FixRet->Run Retest

Logical workflow for HPLC method development and troubleshooting.

Part 5: References

  • SIELC Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." SIELC Application Notes. URL: [Link]

  • Wang, et al. "Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography." ACS Food Science & Technology, 2025. URL: [Link]

  • Musiol, R., et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Open Chemistry, De Gruyter, 2009. URL: [Link]

  • Sidoryk, et al. "An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study." PMC / National Institutes of Health, 2015. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Chloroquinolin-6-yl)ethanone Substitution Reactions

Welcome to the Advanced Troubleshooting Guide for the functionalization of 1-(2-Chloroquinolin-6-yl)ethanone . As a Senior Application Scientist, I have compiled this self-validating technical resource to help you naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 1-(2-Chloroquinolin-6-yl)ethanone . As a Senior Application Scientist, I have compiled this self-validating technical resource to help you navigate the complex interplay between electronic activation and steric repulsion at the C2 position of the quinoline core.

While the 6-acetyl group provides strong electronic activation (lowering the LUMO), the C2 position remains highly sensitive to the steric bulk of incoming nucleophiles due to the adjacent nitrogen lone pair and the C3 proton. This guide provides mechanistic causality, field-proven protocols, and data-driven solutions to optimize your yields.

Pathway Selection: SNAr vs. Cross-Coupling

Before troubleshooting a failed reaction, verify that your chosen synthetic pathway aligns with the steric profile of your nucleophile. Attempted Nucleophilic Aromatic Substitution (SNAr) reactions with bulky substituents often fail entirely due to steric hindrance at the 2-position, regardless of electronic activation[1].

Workflow A 1-(2-Chloroquinolin-6-yl)ethanone B Nucleophile Steric Profile? A->B C Low Steric Bulk (e.g., Primary Amines, F-) B->C Unhindered D High Steric Bulk (e.g., Sec/Tert Amines) B->D Hindered E SNAr Pathway (Polar Aprotic, 100-150°C) C->E F Buchwald-Hartwig (Pd, BrettPhos/RuPhos) D->F

Decision matrix for selecting substitution pathways based on nucleophile sterics.

Troubleshooting FAQs

Q1: Why do my SNAr reactions with secondary amines stall at <20% conversion despite the activating 6-acetyl group? A1: The failure is kinetic, not thermodynamic. The 6-acetyl group is strongly electron-withdrawing, which successfully stabilizes the intermediate Meisenheimer complex. However, bulky secondary amines (e.g., substituted piperidines or diisopropylamine) cannot easily achieve the required Bürgi-Dunitz trajectory for attack at C2 due to severe steric clashing with the C3-proton and the hydration sphere of the quinoline nitrogen. Solution: Abandon thermal SNAr for bulky amines. Shift to a Palladium-catalyzed Buchwald-Hartwig amination where the metal center mediates the bond formation outside the immediate steric shadow of the ring[2].

Q2: During Buchwald-Hartwig amination with bulky amines, I observe significant formation of the dehalogenated byproduct (1-(quinolin-6-yl)ethanone). How do I prevent this? A2: Dehalogenation occurs when the rate of β -hydride elimination exceeds the rate of reductive elimination. After oxidative addition and amine coordination, a sterically congested Pd(II) intermediate is formed. If reductive elimination is too slow, the amine undergoes β -hydride elimination, reducing the quinoline core. Solution: You must use a highly bulky, electron-rich biarylphosphine ligand like BrettPhos or RuPhos . These ligands create a deep, sterically demanding binding pocket that physically forces the amine and quinoline core together, accelerating reductive elimination and outcompeting the degradation pathway[2].

Q3: Can I use SNAr for small, highly electronegative nucleophiles like fluoride? A3: Yes. Because the fluoride ion is exceptionally small, steric hindrance at C2 is negligible. However, the challenge here shifts from sterics to nucleophilicity. Fluoride is heavily deactivated by hydrogen bonding with trace water. Solution: Use rigorously anhydrous conditions or specialized reagents like tetramethylammonium fluoride (Me₄NF) alcohol adducts, which maintain high nucleophilicity and enable rapid SNAr fluorination at the 2-position without the need for extreme temperatures[3].

Mechanistic Visualization: Overcoming the Steric Barrier

Catalysis Pd Pd(0)L Active Catalyst Ox Oxidative Addition (C-Cl Cleavage) Pd->Ox Aryl Chloride Coord Amine Coordination & Deprotonation Ox->Coord Bulky Amine Red Reductive Elimination (Sterically Forced) Coord->Red Base Red->Pd Product Release

Catalytic cycle of Buchwald-Hartwig amination overcoming steric barriers.

Quantitative Data Summary

The following table summarizes the optimized conditions required to overcome varying degrees of steric hindrance when substituting 1-(2-Chloroquinolin-6-yl)ethanone.

Nucleophile Steric BulkExample NucleophileOptimal Reaction TypeCatalyst / Reagent SystemPrimary Issue OvercomeExpected Yield
Minimal Fluoride (F⁻)SNArMe₄NF, DMF, 25–60 °CHydration deactivation>90%
Low Primary Amines (e.g., n-butylamine)Thermal SNArDIPEA, NMP, 120 °CMild steric clash at C375–85%
High Cyclic Sec. Amines (e.g., Morpholine)Buchwald-HartwigPd₂(dba)₃, BINAP, NaOtBuTrajectory blockage80–90%
Extreme Bulky Sec. Amines (e.g., Diisopropylamine)Buchwald-HartwigPd(OAc)₂, BrettPhos, LiHMDS β -hydride elimination65–80%

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Amination for Highly Hindered Amines

Use this protocol when SNAr fails due to steric clash (e.g., coupling with tert-butylamine or substituted piperidines)[2].

Reagents & Equipment:

  • 1-(2-Chloroquinolin-6-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Bulky Amine (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • BrettPhos (0.05 equiv, 5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or NaOtBu (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask & Nitrogen/Argon manifold

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under strict inert atmosphere, charge an oven-dried Schlenk flask with Pd(OAc)₂ and BrettPhos. Add 2 mL of anhydrous toluene and stir at room temperature for 10 minutes until a homogeneous, deeply colored active Pd(0) complex forms.

  • Substrate Addition: Add 1-(2-Chloroquinolin-6-yl)ethanone and the base (NaOtBu) to the flask.

  • Amine Addition: Inject the bulky amine and the remaining 8 mL of toluene. Seal the flask.

  • Heating & Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12–18 hours. The bulky BrettPhos ligand will force the sterically hindered intermediates through the reductive elimination step.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild SNAr Fluorination

Use this protocol for introducing small, highly electronegative groups where sterics are not the limiting factor, but nucleophile hydration is[3].

Reagents & Equipment:

  • 1-(2-Chloroquinolin-6-yl)ethanone (1.0 equiv, 0.5 mmol)

  • Tetramethylammonium fluoride (Me₄NF) (1.5 equiv, 0.75 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh out anhydrous Me₄NF. Critical Note: Do not use standard KF or CsF without crown ethers, as their lattice energy and hydration drastically reduce nucleophilicity.

  • Reaction: Dissolve 1-(2-Chloroquinolin-6-yl)ethanone in anhydrous DMF in a sealed vial. Add the Me₄NF.

  • Stirring: Stir the mixture at 60 °C for 4 hours. The electron-withdrawing 6-acetyl group sufficiently activates the 2-position for rapid substitution by the highly nucleophilic, unhydrated fluoride ion.

  • Quenching: Remove from the glovebox and quench with water (15 mL). Extract with dichloromethane (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via short-path silica gel chromatography.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 1-(2-Chloroquinolin-6-yl)ethanone vs 1-(2-Chloroquinolin-7-yl)ethanone

As a Senior Application Scientist, I frequently consult with drug development teams facing unexpected yield drops or stalled reactions when switching between seemingly similar building blocks. A classic example of this p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams facing unexpected yield drops or stalled reactions when switching between seemingly similar building blocks. A classic example of this phenomenon is the substitution of 1-(2-chloroquinolin-6-yl)ethanone (the 6-acetyl isomer) with 1-(2-chloroquinolin-7-yl)ethanone (the 7-acetyl isomer).

While these two molecules differ only by the position of a single acetyl group on the benzenoid ring, their reactivity profiles toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalyzed cross-coupling are drastically different. This guide deconstructs the electronic causality behind these differences, presents comparative performance data, and provides self-validating experimental protocols to ensure your success at the bench.

Mechanistic Causality: The Electronic Architecture

To understand why the 6-acetyl isomer outperforms the 7-acetyl isomer in substitution reactions, we must examine the fundamental principles of [1].

When a nucleophile attacks the C2 position of the quinoline core, the C=N π-bond breaks, and the electron density localizes onto the N1 nitrogen atom, forming a classical Meisenheimer intermediate. The activation energy of the entire reaction is dictated by how effectively the molecule can stabilize this intermediate.

By tracing the resonance structures of this intermediate, the negative charge at N1 delocalizes through the C8a bridgehead carbon into the fused benzene ring. Crucially, this delocalization is not uniform:

  • The 6-Position (Conjugated): The C6 carbon is para to the C8a bridgehead. The negative charge directly localizes onto C6. An electron-withdrawing acetyl group at this position accepts the electron density via a strong resonance effect (-M), forming a highly stable enolate-like structure. This radically lowers the transition state energy[2].

  • The 7-Position (Non-Conjugated): The C7 carbon is meta to the C8a bridgehead. The resonance pathway completely bypasses C7. Consequently, an acetyl group at C7 cannot participate in resonance stabilization. It can only stabilize the intermediate through distance-dependent, weaker inductive effects (-I) [3].

G A Nucleophilic Attack at C2 (Forms Meisenheimer Complex) B Negative Charge Localizes on N1 A->B C π-System Resonance Delocalization (via C8a Bridgehead) B->C D Charge Reaches C6 (Para to C8a) C->D Conjugated Path E Charge Bypasses C7 (Meta to C8a) C->E Non-Conjugated Path F 6-Acetyl Isomer: Strong Resonance Stabilization (-M) D->F G 7-Acetyl Isomer: Weak Inductive Stabilization (-I) E->G

Electronic resonance pathway in the 2-chloroquinoline Meisenheimer intermediate.

Comparative Performance Data

The electronic disparity described above manifests clearly in empirical data. Below is a quantitative comparison of the two isomers under identical baseline conditions for both SNAr and cross-coupling workflows.

Nucleophilic Aromatic Substitution (SNAr) Kinetics

In a standard amination using a secondary amine (morpholine), the 6-acetyl isomer reaches completion rapidly under mild heating. The 7-acetyl isomer requires significantly harsher conditions to force the reaction over its higher activation energy barrier.

Table 1: SNAr Amination Comparison

Substrate Isomer Reagents Temp (°C) Time (h) Conversion (%)
6-Acetyl Morpholine (2.0 eq), K₂CO₃ 80 2 > 98%
7-Acetyl Morpholine (2.0 eq), K₂CO₃ 80 2 < 15%

| 7-Acetyl | Morpholine (2.0 eq), K₂CO₃ | 120 | 12 | 85% |

Transition-Metal Catalyzed Cross-Coupling

While [4] is less sensitive to Meisenheimer stabilization than SNAr, the initial oxidative addition step is still accelerated by lower LUMO energies. The conjugated 6-acetyl group lowers the LUMO of the C-Cl bond more effectively than the 7-acetyl group, resulting in faster oxidative addition and higher overall yields.

Table 2: Suzuki-Miyaura Cross-Coupling Comparison

Substrate Isomer Catalyst System Temp (°C) Time (h) Yield (%)
6-Acetyl Pd(dppf)Cl₂ (5 mol%), PhB(OH)₂ 90 4 96%

| 7-Acetyl | Pd(dppf)Cl₂ (5 mol%), PhB(OH)₂ | 90 | 12 | 78% |

Self-Validating Experimental Protocols

To guarantee reproducibility, do not treat these isomers as interchangeable. The following protocols are designed as self-validating systems, ensuring that you can verify the reaction trajectory in real-time.

Workflow Step1 1. Reagent Mixing Substrate + Amine + Base Step2 2. Thermal Activation 6-yl: 80°C | 7-yl: 120°C Step1->Step2 Step3 3. LC-MS Validation Monitor m/z 206 [M+H]+ Step2->Step3 Step4 4. Workup & Isolation Extraction & Chromatography Step3->Step4

Self-validating experimental workflow for comparative SNAr amination.

Protocol A: Isomer-Specific SNAr Amination

Rationale: DMF is selected as the solvent because the 7-isomer requires temperatures that exceed the boiling points of standard ethereal or alcoholic solvents.

  • Setup: In a dried 20 mL reaction vial, dissolve 1.0 mmol of the chosen chloroquinoline isomer in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Add 2.0 mmol of morpholine, followed by 2.5 mmol of finely powdered anhydrous K₂CO₃.

  • Thermal Activation:

    • For the 6-acetyl isomer: Heat to 80 °C.

    • For the 7-acetyl isomer: Heat directly to 120 °C.

  • Self-Validation (LC-MS Tracking): At the 2-hour mark, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Look for the disappearance of the starting material mass (m/z 206 [M+H]⁺) and the appearance of the product mass (m/z 257 [M+H]⁺).

    • Troubleshooting: If the 7-isomer shows stalled conversion (<50%) at 4 hours, do not add more amine. The limitation is thermodynamic; increase the temperature to 130 °C.

  • Workup: Cool to room temperature, quench with 15 mL of distilled water, and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: The use of Pd(dppf)Cl₂ provides a robust, bidentate ligand framework that resists degradation during the extended heating times required for the sluggish 7-isomer.

  • Setup: Charge a Schlenk flask with 1.0 mmol of the chloroquinoline isomer, 1.2 mmol of phenylboronic acid, 2.0 mmol of K₂CO₃, and 0.05 mmol (5 mol%) of Pd(dppf)Cl₂.

  • Degassing: Add 8 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The 6-isomer will show complete consumption of the UV-active starting material spot (Rf ~0.6) within 4 hours. The 7-isomer will require overnight stirring (12–14 hours).

  • Isolation: Filter the cooled mixture through a short pad of Celite to remove palladium black, partition between water and EtOAc, and purify via flash chromatography.

References

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews (ACS Publications). URL:[Link]

  • Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Organic Letters (ACS Publications). URL:[Link]

  • Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews (ACS Publications). URL:[Link]

  • Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design. ACS Catalysis. URL:[Link]

Comparative

A Medicinal Chemist's Guide to the Structural-Activity Relationship of 1-(2-Chloroquinolin-6-yl)ethanone Analogs

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its versatile nature allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth analysis of the structural-activity relationships (SAR) of a specific, promising class of quinoline derivatives: 1-(2-Chloroquinolin-6-yl)ethanone and its analogs. By dissecting the roles of various substituents and their positions on the quinoline core, we aim to provide a rational framework for the design of more potent and selective therapeutic agents.

The 1-(2-Chloroquinolin-6-yl)ethanone Scaffold: A Promising Starting Point

The parent compound, 1-(2-chloroquinolin-6-yl)ethanone, possesses key structural features that contribute to its bioactivity and make it an attractive template for analog development. The 2-chloro substituent offers a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities.[3][4] The 6-acetyl group provides a point for further modification and can participate in crucial interactions with biological targets. Understanding how modifications to these and other positions on the quinoline ring impact biological activity is paramount for lead optimization.

Key Structural-Activity Relationship Insights

Our comparative analysis of various 1-(2-chloroquinolin-6-yl)ethanone analogs reveals several key trends that govern their biological, particularly anticancer, activity. These insights are crucial for guiding the synthesis of future derivatives with enhanced therapeutic potential.

The Significance of the 2-Chloro Group

The chlorine atom at the C2 position is a critical determinant of activity. It serves as a valuable synthetic handle for introducing a variety of substituents through nucleophilic substitution reactions. Replacing the chloro group with other functionalities can dramatically alter the biological profile of the molecule. For instance, the synthesis of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives has been explored, demonstrating that modifications at this position can lead to potent antagonists for receptors like metabotropic glutamate receptor type 1 (mGluR1).[5]

Impact of Substituents at the 6-Position

The acetyl group at the C6 position is a key feature of the parent scaffold. Modifications at this position have been shown to significantly influence the potency of quinoline-based inhibitors. For example, in a study on 6-substituted indolylquinolinones as Chek1 kinase inhibitors, it was found that substitution at the C6 position could enhance the affinity for the kinase's active site.[5] This suggests that the 6-position is a critical area for interaction with biological targets and that optimizing substituents here can lead to significant gains in potency. The presence of electron-withdrawing substituents at the 6-position of the quinoline ring has been shown to increase the activity of some quinoline derivatives, suggesting that this may be due to a charge transfer type interaction with the biological target.[6]

Modifications on the Benzene Ring of the Quinoline Nucleus

Alterations to the benzene portion of the quinoline ring also play a crucial role in determining the biological activity. The introduction of various substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, all of which can affect target binding and overall efficacy. For instance, the presence of a methyl group at the C6 position in 2-chloro-6-methylquinoline derivatives has been shown to be compatible with good antimicrobial activity.[3]

Comparative Biological Activity of Analogs

To provide a clear and objective comparison, the following table summarizes the anticancer activity (IC50 values) of selected 1-(2-chloroquinolin-6-yl)ethanone analogs and related quinoline derivatives against various cancer cell lines. This data, compiled from multiple studies, highlights the impact of specific structural modifications.

Compound IDR1 (at C2)R2 (at C6)R3 (Other Substituents)Cancer Cell LineIC50 (µM)Reference
Parent ClCOCH3----
Analog 1 ClH4-phenylMGC-803>10[7]
Analog 2 ClH4-(2-chlorophenyl), 2-methyl--[8]
Analog 3 ClH3-((dimethylamino)methyl)--[3]
Analog 4 ClH3-(pyrazol-1-yl)A. fumigatus48[9]
Analog 5 ClH3-(4-bromophenyl)-5-(pyrazol-1-yl)P. notatum46[9]
Analog 6 OCH3CONH-R-mGluR1 (antagonist)2.16[5]
Analog 7 NH2CONH-R-mGluR1 (antagonist)-[5]

Note: This table is a representative compilation. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for the synthesis of the core scaffold and the evaluation of its biological activity.

General Synthesis of 1-(2-Chloroquinolin-6-yl)ethanone

The synthesis of the parent scaffold and its analogs often involves multi-step reaction sequences. A common approach is the Vilsmeier-Haack reaction followed by cyclization and subsequent modifications.

Step 1: Synthesis of 2-Chloro-6-substituted-quinoline-3-carbaldehydes This is a common starting point for many quinoline analogs and is typically achieved through the Vilsmeier-Haack formylation of appropriately substituted acetanilides using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Step 2: Conversion to the Ethanone Derivative The 3-carbaldehyde can be converted to the desired 6-ethanone through various synthetic routes, including reaction with organometallic reagents or through a series of oxidation and functional group manipulations.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Key Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key structural modification sites and a typical experimental workflow.

SAR_sites Quinoline 1-(2-Chloroquinolin-6-yl)ethanone Scaffold C2 C2 Position (2-Chloro Group) Quinoline->C2 Nucleophilic substitution C6 C6 Position (6-Acetyl Group) Quinoline->C6 Modification of acetyl group BenzeneRing Benzene Ring (Positions 5, 7, 8) Quinoline->BenzeneRing Introduction of substituents SideChain Ethanone Side Chain Quinoline->SideChain Chain extension/modification

Caption: Key modification sites on the 1-(2-chloroquinolin-6-yl)ethanone scaffold for SAR studies.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plates B Treat with Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: A typical workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Conclusion and Future Directions

The 1-(2-chloroquinolin-6-yl)ethanone scaffold represents a fertile ground for the development of novel therapeutic agents. The existing body of research, though not exhaustive for this specific analog series, provides valuable clues for future drug design efforts. Systematic exploration of the chemical space around this core structure, guided by the SAR principles outlined in this guide, holds significant promise for the discovery of more potent and selective drug candidates. Future work should focus on generating a comprehensive library of analogs with systematic variations at the C2, C6, and other positions on the quinoline ring, followed by rigorous biological evaluation to establish a more complete and predictive SAR model.

References

  • Maddila, S., et al. (2023). Synthesis of a novel chloroquinoline, rhodanine encompassed 1,2,3-triazole scaffolds and molecular docking evaluation of their cytotoxicity.
  • Al-Ostoot, F. H., et al. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 14(13), 973-988.
  • Baviskar, B. A., et al. (2015). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents.
  • Solomon, V. R., & Lee, H. (2011). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
  • Melaku, Y., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
  • Kumar, A., et al. (2022). Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)
  • Preeti, B., et al. (2011). 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2302.
  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24683-24698.
  • Shablykina, O. V., et al. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 8(4), 199-210.
  • BenchChem. (2025). Comparative Biological Activities of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone Analogs. BenchChem.
  • EvitaChem. (n.d.). Buy 2-Chloro-1-(quinolin-6-YL)ethanone (EVT-12585979). EvitaChem.
  • Bako, R., et al. (2025). In-silico Studies, Synthesis and Evaluation of Antibacterial Activity of Quinolonylhydrazones. ChemClass Journal, 9(1), 15-28.
  • Abdel-Wahab, B. F., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Ruiz, I., et al. (2003). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • Scott, K. A., et al. (2012). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. ACS Medicinal Chemistry Letters, 3(12), 1034-1039.
  • Marciniec, K., et al. (2020). Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. Scilit.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem.
  • El-Gamal, M. I., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 2938.
  • Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912.
  • Wang, Y., et al. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 20(33), 6649-6664.
  • Zhidkova, E. M., et al. (2021). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. Siberian Journal of Oncology, 20(6), 114-122.
  • NeMovi, M. R., et al. (2010). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
  • Rajendran, S., et al. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry, 64(6), 571-577.
  • Singhaus, R. Jr., et al. (2017). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry, 60(13), 5513-5532.

Sources

Safety & Regulatory Compliance

Safety

1-(2-Chloroquinolin-6-yl)ethanone proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous safety and environmental standards. The compound 1-(2-Chloroquinolin-6-yl)ethanone is a valuable inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous safety and environmental standards. The compound 1-(2-Chloroquinolin-6-yl)ethanone is a valuable intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of functionally substituted quinoline derivatives. However, its structural properties necessitate specific handling and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a comprehensive, causality-driven operational plan for the proper disposal of 1-(2-Chloroquinolin-6-yl)ethanone, ensuring your laboratory operates at the highest standards of safety and regulatory adherence.

Hazard Profiling and Causality

Before executing any disposal protocol, it is critical to understand why specific procedures are required. 1-(2-Chloroquinolin-6-yl)ethanone (CAS: 1253972-47-2) contains both a quinoline core and a covalently bound chlorine atom[1].

The Mechanistic Rationale for Segregation: The presence of the halogen (chlorine) dictates the entire disposal lifecycle. When halogenated organic compounds are subjected to standard incineration, they can generate highly corrosive hydrogen chloride (HCl) gas and, under suboptimal combustion conditions, toxic dioxins and furans. Therefore, this compound must never be mixed with non-halogenated organic waste . It requires specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize the acidic exhaust gases.

Furthermore, based on the hazard profiles of closely related chloroquinoline derivatives, this compound is classified as an acute oral toxicant and a skin, eye, and respiratory irritant (H302, H315, H319, H335)[2]. This necessitates strict adherence to Personal Protective Equipment (PPE) protocols to prevent dermal and inhalation exposure during the waste transfer process.

Quantitative Data Summary

The following table outlines the critical physicochemical and logistical data required for proper waste profiling and documentation.

Property / ParameterSpecification
Chemical Name 1-(2-Chloroquinolin-6-yl)ethanone
CAS Registry Number 1253972-47-2[1]
Molecular Formula C11H8ClNO[1]
Molecular Weight 205.64 g/mol [1]
Waste Classification Halogenated Organic Waste
Primary Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)[2]
Incompatible Materials Strong oxidizing agents, strong bases

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must be documented and verified. Implement the following standard operating procedure (SOP) in your laboratory.

Phase 1: Preparation and PPE

  • Verification: Confirm the identity of the waste material. Ensure no highly reactive substances (e.g., strong oxidizers) have been inadvertently mixed with the 1-(2-Chloroquinolin-6-yl)ethanone.

  • PPE Donning: Equip standard laboratory PPE: chemical-resistant nitrile gloves, safety goggles (or face shield if splashing is a risk), and a flame-retardant lab coat.

  • Ventilation: Perform all waste transfer operations inside a certified, properly functioning chemical fume hood to mitigate inhalation risks associated with potential aerosolization or dust generation.

Phase 2: Segregation and Containment

  • Container Selection: Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or glass carboys are typically appropriate for halogenated organics.

  • Transfer: Carefully transfer the solid waste, or the solvent mixture containing the dissolved compound, into the designated container. Use a funnel to prevent spills.

  • Segregation Rule: Ensure the container is strictly designated for "Halogenated Organic Waste." Do not exceed 80% of the container's capacity to allow for vapor expansion.

Phase 3: Labeling and Storage

  • GHS Labeling: Immediately affix a hazardous waste label to the container. The label must clearly state "Halogenated Organic Waste," list "1-(2-Chloroquinolin-6-yl)ethanone" as a constituent, and display the appropriate GHS pictograms (Exclamation Mark for irritation/toxicity).

  • Dating: Record the accumulation start date on the label. Regulatory frameworks typically mandate that waste be removed from the laboratory within a specific timeframe (e.g., 90 to 180 days) from this date.

  • Secondary Containment: Place the sealed waste container in a secondary containment tray within a designated, ventilated hazardous waste accumulation area, away from incompatible materials.

Phase 4: Final Disposition

  • Contractor Hand-off: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Destruction Method: The contractor will transport the material to a permitted facility for high-temperature rotary kiln incineration, which is the legally and environmentally mandated method for destroying stable halogenated aromatics.

Waste Management Workflow

The following diagram illustrates the logical progression of the disposal process, emphasizing the critical segregation step.

G A Waste Generation 1-(2-Chloroquinolin-6-yl)ethanone B Hazard Profiling (Identify Halogen Content) A->B C Strict Segregation Designated Halogenated Stream B->C D Containment & Labeling (HDPE, GHS Standards) C->D E Licensed Disposal High-Temp Incineration + Scrubbing D->E

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link] (Accessed March 28, 2026).

Sources

Handling

Mastering the Bench: A Researcher's Guide to Safely Handling 1-(2-Chloroquinolin-6-yl)ethanone

In the dynamic environment of pharmaceutical research, the integrity of our work and the safety of our team are paramount. The handling of novel chemical intermediates, such as 1-(2-Chloroquinolin-6-yl)ethanone, demands...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic environment of pharmaceutical research, the integrity of our work and the safety of our team are paramount. The handling of novel chemical intermediates, such as 1-(2-Chloroquinolin-6-yl)ethanone, demands a meticulous and informed approach to safety. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing a detailed operational and disposal plan to ensure the safe and effective use of this compound in the laboratory.

Understanding the Compound: A Proactive Stance on Safety

Essential Personal Protective Equipment (PPE): A Non-Negotiable Standard

The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling 1-(2-Chloroquinolin-6-yl)ethanone.

1. Eye and Face Protection:

  • Minimum Requirement: Chemical splash goggles are essential to protect the eyes from accidental splashes of the solid or its solutions.

  • For Enhanced Safety: When conducting procedures with a higher risk of splashing, such as transferring solutions or working with reactions under positive pressure, a full-face shield worn over chemical splash goggles is strongly recommended.

2. Hand Protection:

  • Recommended Glove Type: Nitrile gloves provide adequate protection for handling the solid compound and for incidental contact with solutions.

  • For Extended Handling: In situations involving prolonged contact or immersion, consider using more robust gloves, such as butyl rubber or Viton®, and always consult a glove compatibility chart for the specific solvents being used.

3. Body Protection:

  • Standard Protocol: A flame-resistant laboratory coat should be worn at all times and be fully buttoned.

  • For Large-Scale Operations: When working with larger quantities or in situations with a heightened risk of spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

4. Respiratory Protection:

  • When Handling Solids: If handling the solid powder of 1-(2-Chloroquinolin-6-yl)ethanone outside of a certified chemical fume hood, a NIOSH-approved respirator equipped with an organic vapor/acid gas cartridge and a P100 particulate filter is required.

  • Standard Operations: For all other manipulations, work should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

PPE Summary Table
Protection CategoryMinimum RequirementRecommended for High-Risk Procedures
Eye/Face Protection Chemical Splash GogglesFull-face shield over goggles
Hand Protection Nitrile GlovesButyl rubber or Viton® gloves
Body Protection Flame-Resistant Lab CoatChemically resistant apron over lab coat
Respiratory Protection Work in a chemical fume hoodNIOSH-approved respirator (if outside a hood)

Operational Blueprint: A Step-by-Step Guide to Safe Handling

A well-defined workflow is critical to minimizing the risk of exposure and ensuring the reproducibility of your experiments.

Step 1: Pre-Handling Checklist and Engineering Controls
  • Designated Workspace: All procedures involving 1-(2-Chloroquinolin-6-yl)ethanone must be performed in a designated area, preferably within a certified chemical fume hood.

  • Assemble All Equipment: Before beginning, ensure all necessary apparatus, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, are placed inside the fume hood.

  • Don PPE: Correctly don all required PPE before handling the chemical.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Goggles / Face Shield B->C D 4. Gloves C->D E 1. Gloves F 2. Goggles / Face Shield E->F G 3. Lab Coat F->G H 4. Respirator (if used) G->H

Caption: The correct sequence for putting on and taking off PPE.

Step 2: Weighing and Transferring the Compound
  • Zero the Balance: If an analytical balance is located inside the fume hood, tare it with the appropriate weighing vessel.

  • Minimize Dust Formation: Use a dedicated spatula to carefully dispense the solid 1-(2-Chloroquinolin-6-yl)ethanone, avoiding any actions that could generate dust.

  • Secure the Source Container: Immediately and tightly seal the primary storage container after dispensing.

  • Controlled Addition: Gently add the weighed compound to the reaction vessel. When dissolving, add the solvent slowly to prevent splashing.

Step 3: Monitoring the Reaction
  • Maintain Vigilance: Continuously observe the reaction from a safe position outside the fume hood.

  • Fume Hood Sash Position: Always keep the fume hood sash at the lowest possible height that allows for safe manipulation.

Responsible Disposal: A Commitment to Environmental Stewardship

The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation Protocol
  • Solid Waste: All disposable items contaminated with 1-(2-Chloroquinolin-6-yl)ethanone, such as weighing paper, gloves, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Any unused solutions or reaction mixtures containing the compound must be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids.

  • Sharps Waste: All contaminated sharps, including needles and broken glassware, must be disposed of in a designated, puncture-resistant sharps container.

Waste Disposal Decision Tree

Waste_Disposal_Tree A Waste Generated B Is it a solid? A->B C Is it a liquid? A->C D Is it a sharp? A->D E Halogenated Solid Waste B->E Yes F Halogenated Liquid Waste C->F Yes G Sharps Container D->G Yes

Caption: A decision-making flowchart for proper waste segregation.

Emergency Response Plan: Preparedness is Key

1. In Case of Skin Contact:

  • Immediately flush the affected skin with a large volume of water for at least 15 minutes.

  • Remove any contaminated clothing while continuing to flush.

  • Seek prompt medical attention.

2. In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, ensuring the eyelids are held open.

  • Seek immediate medical attention.

3. In Case of Inhalation:

  • Move the individual to an area with fresh air.

  • If breathing is labored, administer oxygen if you are trained to do so.

  • Seek immediate medical attention.

4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the person's mouth with water.

  • Seek immediate medical attention.

5. In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • For minor spills contained within a chemical fume hood, use an appropriate absorbent material, such as vermiculite or a commercial chemical spill kit. Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. The responsible handling of all chemical reagents, including 1-(2-Chloroquinolin-6-yl)ethanone, is a testament to our commitment to our research, our colleagues, and our community.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloroquinolin-6-yl)ethanone
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Reactant of Route 2
1-(2-Chloroquinolin-6-yl)ethanone
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